ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,3-diphenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-20(15-11-7-4-8-12-15)19-17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEPGNDDAIRWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358250 | |
| Record name | ethyl 1,3-diphenylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7189-03-9 | |
| Record name | ethyl 1,3-diphenylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3-diphenylpyrazole-4-carboxylic acid ethyl ester structure
[1][2][3]
Executive Summary
This technical guide provides a comprehensive structural, synthetic, and pharmacological analysis of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate .[1][2] As a scaffold, this molecule represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for COX-2 inhibitors (coxibs), adenosine receptor antagonists, and anticancer agents. This document details the physicochemical properties, regioselective synthetic pathways, and spectroscopic validation protocols required for high-purity production.[2]
Structural Anatomy & Physicochemical Properties[3][4][5]
The 1,3-diphenylpyrazole core is characterized by a planar five-membered heterocycle.[1][2] The substitution pattern at positions 1, 3, and 4 creates a specific electronic and steric environment that dictates its reactivity and biological binding.[2]
Molecular Architecture
-
Substituents:
-
N1 Position: Phenyl ring.[2][3][4] Sterically twisted relative to the pyrazole plane to minimize repulsion with the C5-proton (or substituent).[1][2]
-
C3 Position: Phenyl ring.[2][3][4][5] Generally coplanar with the pyrazole ring, extending the conjugation system.[2]
-
C4 Position: Ethyl ester (ethoxycarbonyl).[2] This electron-withdrawing group (EWG) increases the acidity of the C5-proton and serves as a versatile handle for derivatization.[1][2]
-
Key Physicochemical Data
| Property | Value / Characteristic | Note |
| Formula | C₁₈H₁₆N₂O₂ | |
| Molecular Weight | 292.33 g/mol | |
| LogP (Calc) | ~4.2 - 4.5 | Highly lipophilic due to bi-aryl system.[1][2] |
| H-Bond Donors | 0 | Lack of NH/OH reduces aqueous solubility.[1][2] |
| H-Bond Acceptors | 3 | Pyrazole N2, Ester Carbonyl O, Ester Ether O. |
| Electronic Character | Electron-deficient core | Due to N2 and C4-Ester pull.[1][2] |
Synthetic Pathways & Regioselectivity[3][9]
A major challenge in pyrazole synthesis is controlling regioselectivity (1,3- vs. 1,5-isomers).[2] For the 1,3-diphenyl-4-carboxylate target, two primary methodologies are employed.[1][2][6][7][8][9]
Method A: The Vilsmeier-Haack Approach (High Regio-Fidelity)
This method is preferred for generating the 4-formyl intermediate, which is subsequently oxidized and esterified.[1][2] It avoids the formation of the 1,5-isomer entirely.[2]
Mechanism:
-
Hydrazone Formation: Acetophenone reacts with phenylhydrazine to form acetophenone phenylhydrazone.[2]
-
Vilsmeier Cyclization: The hydrazone reacts with the Vilsmeier reagent (POCl₃/DMF).[2] The electrophilic Vilsmeier complex attacks the hydrazone methyl group, followed by cyclization to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde .[1][2]
-
Oxidation & Esterification: The aldehyde is oxidized (e.g., KMnO₄ or NaClO₂) to the acid, then esterified (EtOH/H₂SO₄).
Method B: Condensation of 1,3-Dicarbonyls (Direct Route)
The reaction of ethyl benzoylacetate with phenylhydrazine is the most direct route but requires strict pH control to favor the 1,3-isomer over the 1,5-isomer.[2]
-
Protocol: Reflux in ethanol with catalytic acetic acid.
-
Regiochemistry Insight: Phenylhydrazine has two nucleophilic nitrogens.[2] The terminal (
) nitrogen is more nucleophilic and attacks the most electrophilic carbonyl.[2] In ethyl benzoylacetate, the ketone (adjacent to phenyl) is less electrophilic than the ester, but acid catalysis activates the ketone.
Synthetic Workflow Diagram
The following diagram illustrates the decision logic and pathways for synthesizing the target scaffold.
Caption: Comparative synthetic routes. Route A offers higher regiochemical purity; Route B is more convergent but requires separation of isomers.[2]
Spectroscopic Characterization (Validation)
To validate the structure and ensure the absence of the 1,5-isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.
¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
The 1,3-isomer is distinguished by the chemical shift of the proton at position 5 (H-5).[2]
| Proton | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| H-5 (Pyrazole) | 8.40 – 8.55 | Singlet (1H) | Critical Diagnostic. Downfield shift due to the adjacent N1-phenyl and C4-ester group.[1][2] (In 1,5-isomers, H-3 is typically more upfield ~7.8 ppm).[2] |
| N1-Phenyl | 7.65 – 7.80 | Multiplet (2H) | Ortho protons, deshielded by the ring current.[2] |
| C3-Phenyl | 7.90 – 8.05 | Multiplet (2H) | Ortho protons, coplanar conjugation.[2] |
| Aromatic Bulk | 7.30 – 7.55 | Multiplet (6H) | Meta/Para protons of both rings.[2] |
| Ester -CH₂- | 4.25 – 4.35 | Quartet (2H) | Typical ethoxy pattern.[1][2] |
| Ester -CH₃ | 1.30 – 1.40 | Triplet (3H) | Typical ethoxy pattern.[1][2] |
Mass Spectrometry[1][3][5]
Pharmacological Potential & SAR[1][3][10]
The 1,3-diphenylpyrazole-4-carboxylate is not just an intermediate; it is a pharmacophore precursor.[1][2]
Structure-Activity Relationship (SAR)[1]
-
COX-2 Selectivity: The 1,3-diphenyl motif mimics the geometry required to fit into the hydrophobic side pocket of the COX-2 enzyme.[1][2] The C4-substituent (ester) is often converted to a sulfonamide or sulfone in active drugs (e.g., Celecoxib), but the ester itself shows anti-inflammatory potential.
-
Adenosine Antagonism: Derivatives where the ester is converted to an amide or hydrazide show affinity for A3 adenosine receptors.[2]
Derivatization Workflow
The ester group at C4 is the "chemical warhead" for library generation.[2]
Caption: Functional derivatization pathways for drug discovery libraries starting from the ethyl ester scaffold.
References
-
Kira, M. A., et al. (1970). "The Vilsmeier–Haack reaction on some acetophenone hydrazones." Journal of Heterocyclic Chemistry, 7(1), 25-29.[2]
-
Deng, X., & Mani, N. S. (2008).[6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415.
-
Aggarwal, R., et al. (2011). "Synthesis and biological evaluation of some new 1,3,5-trisubstituted pyrazoles." Medicinal Chemistry Research, 20, 1033–1041.[2] (Validating antimicrobial activity of 1,3-diphenyl derivatives).
-
PubChem Compound Summary. (2025). "Ethyl 1,3-diphenylpyrazole-4-carboxylate."[1][2][10] National Center for Biotechnology Information.[2]
Sources
- 1. Ethyl 3-amino-2-phenylpyrazole-4-carboxylate [webbook.nist.gov]
- 2. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orgchemres.org [orgchemres.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. zenodo.org [zenodo.org]
- 10. PubChemLite - this compound (C18H16N2O2) [pubchemlite.lcsb.uni.lu]
The Medicinal Chemistry of Ethyl 1,3-Diphenyl-1H-pyrazole-4-carboxylate: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, and among its myriad derivatives, the 1,3-diphenyl-1H-pyrazole-4-carboxylate scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate and its analogues. We delve into its applications in oncology, inflammation, and infectious diseases, elucidating the molecular mechanisms that underpin its therapeutic potential. This document is intended to serve as a detailed resource for researchers engaged in the design and development of next-generation pharmaceuticals based on this privileged heterocyclic core.
Introduction: The Pyrazole Core in Modern Drug Design
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, with the pyrazole ring system being a recurring motif in a diverse array of approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry. The 1,3-diphenyl-1H-pyrazole-4-carboxylate framework, in particular, offers a versatile three-point substitution pattern that allows for fine-tuning of steric and electronic properties to achieve desired biological activity and pharmacokinetic profiles. This guide will focus on the ethyl ester variant of this core, a common and highly adaptable intermediate in the synthesis of more complex and potent drug candidates.[1]
Synthetic Strategies: Building the 1,3-Diphenyl-1H-pyrazole-4-carboxylate Core
The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the phenyl rings.
One-Pot Multi-Component Reactions
One of the most efficient methods for the synthesis of polysubstituted pyrazoles is the one-pot multi-component reaction (MCR). This approach offers several advantages, including operational simplicity, reduced reaction times, and higher overall yields by avoiding the isolation of intermediates. A common MCR for the synthesis of this compound and its derivatives involves the condensation of a phenylhydrazine, a β-ketoester (such as ethyl acetoacetate), and an aldehyde.[2][3]
Caption: One-pot synthesis of the pyrazole core.
Experimental Protocol: One-Pot Synthesis using a Magnetic Ionic Liquid [2][3]
-
To a round-bottom flask, add ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]) (1.5 mmol) as the catalyst.
-
Introduce a flow of oxygen into the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, separate the magnetic ionic liquid catalyst using an external magnet.
-
Wash the catalyst with ethyl acetate and dry under vacuum for reuse.
-
Evaporate the solvent from the product solution.
-
Recrystallize the crude product from isopropanol to afford pure this compound.
1,3-Dipolar Cycloaddition
Another powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This approach allows for a high degree of regiocontrol. For the synthesis of this compound, this would typically involve the reaction of a suitably substituted diazo compound with an ethyl phenylpropiolate.[4][5]
Medicinal Chemistry Applications
The this compound scaffold has been extensively explored as a template for the development of a wide range of therapeutic agents. Its derivatives have shown promise in several key areas of medicinal chemistry.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 1,3-diphenyl-1H-pyrazole derivatives. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action.
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and shown to be potent inhibitors of CDK2.[6] For instance, certain derivatives have demonstrated low micromolar IC50 values against CDK2/cyclin A2.[7] This inhibition leads to cell cycle arrest, typically in the G1 phase, and subsequent apoptosis.
Caption: Mechanism of CDK2 inhibition by pyrazole derivatives.
Experimental Protocol: CDK2/Cyclin A2 Kinase Assay [2][8][9]
-
Prepare a reaction mixture containing kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA), the CDK2/Cyclin A2 enzyme, and a suitable substrate (e.g., Histone H1).
-
Add serial dilutions of the test compound (dissolved in DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (containing a radiolabel such as [γ-³²P]ATP or in a system for luminescence detection like ADP-Glo™).
-
Incubate the reaction at 30°C for a specified time (e.g., 15-45 minutes).
-
Terminate the reaction. For radiometric assays, this involves spotting the mixture onto phosphocellulose paper. For luminescence assays, a reagent is added to stop the reaction and deplete remaining ATP.
-
Quantify the amount of phosphorylated substrate or ADP produced.
-
Calculate the IC50 value from the dose-response curve.
The microtubule network is a critical component of the cytoskeleton, and its disruption can lead to mitotic arrest and apoptosis. Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, acting at the colchicine binding site.[10][11][12] This disruption of microtubule dynamics is a validated anticancer strategy.
Quantitative Data: In Vitro Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative 1 | A549 (Lung) | 220.20 | [13] |
| Pyrazole Derivative 2 | IGROVI (Ovarian) | 0.04 | [1][14] |
| Pyrazole-Oxindole Conjugate | Various | 1.2-3.0 | [10] |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative | HCT116 (Colon) | 0.39 | [15] |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative | MCF-7 (Breast) | 0.46 | [15] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation.
Many pyrazole derivatives have been designed as selective COX-2 inhibitors, mimicking the mode of action of commercial drugs like celecoxib.[6][16] The 1,3-diphenyl-1H-pyrazole scaffold can be readily functionalized with moieties known to confer COX-2 selectivity, such as a sulfonamide group.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Experimental Protocol: COX Colorimetric Inhibitor Screening Assay [17][18][19]
-
Prepare assay buffer and solutions of ovine COX-1 and human recombinant COX-2.
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add serial dilutions of the test compound or vehicle control.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 25°C.
-
Read the absorbance at 590 nm.
-
Calculate the percent inhibition and IC50 values for both COX-1 and COX-2 to determine selectivity.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [20][21][22][23]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Carboxamide | S. aureus | 15 | [24] |
| Pyrazole Carboxamide | E. coli | 10 | [24] |
| Dihydrooxazole Derivative | C. albicans | 5 | [25] |
| Pyrazole Carboxamide | B. subtilis | 5 | [25] |
Structure-Activity Relationships (SAR) and Drug-Likeness
Systematic modification of the 1,3-diphenyl-1H-pyrazole-4-carboxylate scaffold has provided valuable insights into the structural requirements for various biological activities.
-
Substitution on the Phenyl Rings: The nature and position of substituents on the N-phenyl and C-phenyl rings significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the pyrazole core and affect binding to target proteins.
-
Modification of the Ethyl Carboxylate Group: The ethyl carboxylate at the 4-position is a versatile handle for further derivatization. Conversion to amides, hydrazides, or other functional groups has led to compounds with enhanced potency and altered pharmacological profiles.[4]
-
ADMET Properties: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in the early stages of drug discovery. Pyrazole derivatives generally exhibit favorable drug-like properties, but careful optimization is often required to improve oral bioavailability and reduce potential toxicity.[15][24]
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the rich biological activities of its derivatives underscore its importance as a privileged structure in drug discovery. Future research in this area will likely focus on the development of more potent and selective inhibitors of key biological targets, with a particular emphasis on optimizing pharmacokinetic and safety profiles. The continued exploration of novel derivatives of this core structure holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
References
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). MDPI. Available at: [Link]
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2017).
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Available at: [Link]
-
Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Usiena air - Unisi. Available at: [Link]
-
MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method. (n.d.). ResearchGate. Available at: [Link]
-
Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). PubMed. Available at: [Link]
- CDK2/CyclinA2 Kinase Enzyme System D
-
Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. Available at: [Link]
- COX Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. Available at: [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). PMC. Available at: [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010). PubMed. Available at: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Available at: [Link]
-
New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). PMC. Available at: [Link]
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. Available at: [Link]
-
COX1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. Available at: [Link]
-
Broth microdilution Definition. (2025). Fiveable. Available at: [Link]
-
Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025). PMC. Available at: [Link]
-
Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). (n.d.). ResearchGate. Available at: [Link]
-
Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PMC. Available at: [Link]
-
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (n.d.). ResearchGate. Available at: [Link]
-
Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025). PubMed. Available at: [Link]
-
Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Usiena air - Unisi. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). PMC. Available at: [Link]
-
Molecular Hybrids Targeting Tubulin Polymerization. (2022). Encyclopedia.pub. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Available at: [Link]
- Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar C
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. (n.d.).
-
Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). PubMed. Available at: [Link]
- COX (ovine) Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
-
New pyrazole derivatives. (2019). Cairo University. Available at: [Link]
-
Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. (2017). PubMed. Available at: [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. sid.ir [sid.ir]
- 4. jocpr.com [jocpr.com]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. promega.com [promega.com]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 11. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. fiveable.me [fiveable.me]
- 22. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. mdpi.com [mdpi.com]
- 25. clyte.tech [clyte.tech]
ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate solubility properties
An In-Depth Technical Guide to the Solubility Properties of Ethyl 1,3-Diphenyl-1H-Pyrazole-4-Carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the solubility properties of this compound (CAS No: 7189-03-9). As a key heterocyclic intermediate in medicinal chemistry and materials science, understanding its solubility is paramount for successful synthesis, purification, formulation, and biological screening. This document synthesizes theoretical principles with practical, field-proven methodologies to provide researchers, scientists, and drug development professionals with a robust framework for handling this compound. We will delve into a predictive assessment based on its molecular structure, outline detailed protocols for experimental solubility determination, and discuss strategic approaches to mitigate challenges associated with its predicted low aqueous solubility.
Compound Identity and Physicochemical Profile
Chemical Identity
This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in drug discovery.[1] Its core structure consists of a five-membered pyrazole ring functionalized with two phenyl groups at positions 1 and 3, and an ethyl carboxylate group at position 4.
-
IUPAC Name: ethyl 1,3-diphenylpyrazole-4-carboxylate[2]
-
CAS Number: 7189-03-9[3]
-
Molecular Weight: 292.33 g/mol
Predicted Physicochemical Properties
Direct experimental data on the solubility of this specific molecule is not extensively published. Therefore, we rely on a combination of its known structural features and well-established predictive models to build a reliable physicochemical profile.
| Property | Predicted Value | Rationale & Implications |
| XlogP | 3.8[2] | This high value indicates significant lipophilicity ("fat-loving") and predicts very low solubility in polar solvents like water. |
| Hydrogen Bond Donors | 0 | The molecule has no N-H or O-H groups to donate hydrogen bonds, reducing its affinity for protic solvents. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | The nitrogen atoms of the pyrazole ring and the oxygen atoms of the ester group can accept hydrogen bonds. |
| Aqueous Solubility | Very Low | Inferred from the high XlogP and the dominance of large, non-polar phenyl groups. |
| pKa (Basic) | Very Low | While the pyrazole ring is weakly basic, the steric hindrance from the adjacent phenyl groups and electron-withdrawing effects likely render it non-ionizable under typical physiological pH conditions (1-9).[4] |
Theoretical Framework and Predictive Solubility Analysis
The solubility of a compound is governed by the balance of intermolecular forces between the solute and solvent molecules.[5] A structural analysis of this compound reveals a molecule dominated by non-polar characteristics.
-
Lipophilic Dominance: The two phenyl rings (C₆H₅) and the ethyl group (-CH₂CH₃) constitute the majority of the molecule's surface area. These non-polar, hydrophobic moieties favor interactions with non-polar organic solvents through van der Waals forces.
-
Polar Contributions: The pyrazole ring and the ethyl carboxylate group (-COOEt) introduce polarity. The nitrogen atoms in the pyrazole ring and the carbonyl and ether oxygens of the ester can act as hydrogen bond acceptors.[6] However, these polar features are largely overshadowed by the bulky, non-polar substituents.
-
Impact of Crystal Lattice Energy: As a solid crystalline compound, energy is required to break apart the crystal lattice before solvation can occur. Strong intermolecular forces within the crystal, such as π-π stacking of the phenyl rings, can lead to higher melting points and lower solubility.[7] A related compound, ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, has a melting point of 105-106°C, suggesting a stable crystal lattice.[8]
Based on this analysis, the compound is predicted to be readily soluble in polar aprotic solvents that can effectively solvate both its polar and non-polar regions, moderately soluble in less polar organic solvents, and poorly soluble in highly polar solvents like water.
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at solvating a wide range of organic molecules, including those with both polar and significant non-polar character.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | Effective at dissolving non-polar and moderately polar compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Less polar than chlorinated solvents, but should still effectively solvate the molecule. |
| Alcohols | Ethanol, Methanol | Moderate to Low | The ability to hydrogen bond is counteracted by the large hydrophobic structure of the solute.[7] |
| Aromatic | Toluene, Benzene | Moderate | "Like-dissolves-like" principle; the phenyl groups of the solute will interact favorably with the aromatic solvent. |
| Non-polar | Hexanes, Heptane | Low | These solvents lack the polarity to interact favorably with the pyrazole and ester functional groups. |
| Aqueous | Water, Buffers (pH 1-9) | Very Low / Insoluble | The high lipophilicity and lack of ionizable groups result in poor interaction with the highly polar, hydrogen-bonding network of water.[4][9] |
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The choice of methodology depends on the required throughput and precision, broadly categorized into thermodynamic and kinetic measurements.[10]
Workflow for Experimental Solubility Determination
The following diagram illustrates a standard workflow for quantitatively assessing the equilibrium solubility of a compound.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, which measures the concentration of a saturated solution at equilibrium.[11]
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Curve:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Perform serial dilutions to create a series of standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Inject each standard into the HPLC system and record the peak area to construct a calibration curve (Peak Area vs. Concentration).
-
-
Sample Incubation:
-
Add an excess of the solid compound (e.g., 2-5 mg) to a vial, ensuring that a significant amount will remain undissolved.
-
Precisely add a known volume of the test solvent (e.g., 1 mL) to the vial.
-
Seal the vials tightly and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm stability.[11]
-
-
Phase Separation:
-
After incubation, allow the vials to stand for 1 hour to let larger particles settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid material.
-
Filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. Self-Validation Step: The presence of visible solid in the vial after incubation validates that a saturated solution was achieved.
-
-
Quantification:
-
Precisely dilute the filtered supernatant with the mobile phase used for HPLC analysis. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the standard curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the diluted sample using the standard curve.
-
Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = Measured Concentration × Dilution Factor
-
-
Strategies for Addressing Poor Aqueous Solubility
For applications in drug development, the predicted low aqueous solubility of this compound presents a significant challenge for formulation and bioavailability. Several strategies can be employed to overcome this limitation.
Formulation Approaches
-
Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can exponentially increase the solubility of lipophilic compounds in an aqueous vehicle.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at the molecular level can create an amorphous system.[7] Amorphous forms lack a stable crystal lattice, requiring less energy for dissolution and often exhibit significantly higher apparent solubility and dissolution rates.
-
Micellar Solubilization: The use of surfactants (e.g., TPGS-750-M, Polysorbate 80) above their critical micelle concentration can encapsulate the hydrophobic compound within the core of the micelles, effectively "dissolving" it in the aqueous phase.[12]
Logic Diagram for Solubility Enhancement
The selection of an appropriate enhancement strategy is a logical process based on the project's goals and the compound's properties.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Conclusion
This compound is a lipophilic molecule characterized by poor predicted aqueous solubility and good solubility in a range of common organic solvents, particularly polar aprotic solvents like DMSO. This profile is a direct consequence of its molecular structure, which is dominated by two large, non-polar phenyl groups. While its pyrazole core offers some polarity, it is insufficient to overcome the hydrophobic nature of the molecule and lacks easily ionizable sites for pH-dependent solubility modification. For researchers in organic synthesis, solvents like dichloromethane, toluene, or ethanol are practical choices.[7] For professionals in drug development, the inherent low aqueous solubility necessitates the use of enabling formulation technologies, such as co-solvents or solid dispersions, to achieve adequate concentrations for biological evaluation. The experimental protocols and strategic workflows provided in this guide offer a robust foundation for accurately characterizing and effectively managing the solubility of this important chemical entity.
References
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Solubility of Things. (n.d.). Pyrazole.
- Unknown. (2024, September 24). Solubility test for Organic Compounds.
- IJNRD. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
- Chandra, et al. (2014, April 24). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Publishing.
- American Elements. (n.d.). 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- BenchChem. (n.d.). Ethyl 1-methyl-5-phenyl-1h-pyrazole-4-carboxylate.
- Chemistry Online @ UTSC. (n.d.). Solubility.
- ChemSynthesis. (2025, May 20). ethyl 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate.
- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PubChemLite. (n.d.). This compound (C18H16N2O2).
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
- LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- LookChem. (n.d.). Cas 7189-04-0,1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-METHYL-1,3-DIPHENYL-, ETHYL ESTER.
- Usiena air - Unisi. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. PubChemLite - this compound (C18H16N2O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
The Pharmacological Profile of Diphenylpyrazole Carboxylates: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The diphenylpyrazole scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a versatile class of compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profiles of diphenylpyrazole carboxylates and their carboxamide analogs. We delve into the nuanced structure-activity relationships (SAR) and mechanisms of action that enable these compounds to selectively target key proteins implicated in metabolic disorders, neuropathic pain, neurodegeneration, and oncology. This document serves as a comprehensive resource for drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the design of next-generation therapeutics based on this privileged scaffold.
Introduction to the Diphenylpyrazole Carboxylate Scaffold
The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that has become a highly valued structural motif in pharmaceutical development.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[2] When substituted with phenyl groups at the 1 and 5 positions and bearing a carboxylate or related carboxamide functional group, the resulting diphenylpyrazole carboxylate core becomes a highly versatile template for engaging with a diverse range of biological targets.[1][3]
Core Chemical Structure and Properties
The core structure consists of a central pyrazole ring with phenyl substituents at the N1 and C5 positions. A carboxylate or carboxamide group is typically attached at the C3 position. This arrangement provides a rigid, three-dimensional framework that can be systematically modified at several key positions to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have extensively explored substitutions on the N1-phenyl ring, the C5-phenyl ring, and the C3-carboxamide moiety to fine-tune interactions with specific target proteins.[4][5]
Synthetic Strategies
The synthesis of the diphenylpyrazole core is well-established, most commonly involving the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a diketoester) with a substituted hydrazine.[6][7] This reaction is robust and allows for the introduction of diverse substituents on both the hydrazine and dicarbonyl precursors, enabling the generation of large chemical libraries for screening and optimization.
Caption: General synthetic route to diphenylpyrazole carboxylates and carboxamides.
Targeting the Endocannabinoid System
The endocannabinoid system (ECS) is a primary focus for diphenylpyrazole-based therapeutics. This system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, is a critical regulator of numerous physiological processes. Diphenylpyrazoles have been engineered to interact with multiple nodes within this system.
Cannabinoid Receptor 1 (CB1) Antagonists/Inverse Agonists
The most well-known diphenylpyrazole derivative is Rimonabant (SR141716A), the first-in-class selective CB1 receptor antagonist to be approved for clinical use.[8][9]
2.1.1 Mechanism of Action: Differentiating Antagonism and Inverse Agonism
CB1 receptors exhibit a degree of constitutive (agonist-independent) activity.
-
Neutral Antagonists: These ligands bind to the receptor and block agonists from binding but do not affect the receptor's basal activity.
-
Inverse Agonists: These ligands, including Rimonabant, bind to the receptor and stabilize it in an inactive conformation, thereby reducing its constitutive activity.[8][10] This inverse agonism is believed to contribute to both the therapeutic effects and the adverse side-effect profile of compounds like Rimonabant.[10]
2.1.2 The Rise and Fall of Rimonabant: A Case Study
Rimonabant was developed as an anti-obesity medication.[8] By blocking CB1 receptors in the brain and periphery, it reduced appetite and improved metabolic parameters.[5][11] However, it was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, which were linked to its action on central CB1 receptors.[8][12] This pivotal event shifted the focus of research towards developing peripherally restricted CB1 antagonists that do not cross the blood-brain barrier, thereby avoiding these CNS-mediated side effects.
2.1.3 Structure-Activity Relationships (SAR) for CB1 Antagonism
SAR studies on Rimonabant and its analogs have revealed key structural requirements for CB1 receptor affinity and activity.[4]
-
C3-Substituent: The N-piperidino-carboxamide group is crucial for high-affinity binding.[4]
-
N1-Substituent: The 2,4-dichlorophenyl group occupies a key pocket in the receptor.[4]
-
C5-Substituent: A 4-chlorophenyl group is optimal for potency.[5]
| Compound | N1-Substituent | C5-Substituent | C3-Substituent | CB1 K_i (nM) | Selectivity (vs. CB2) | Reference |
| Rimonabant | 2,4-Dichlorophenyl | 4-Chlorophenyl | N-Piperidino-carboxamide | 2 | >500-fold | [10] |
| AM4113 | 2,4-Dichlorophenyl | 4-Chlorophenyl | N-(1-Adamantyl)-carboxamide | 0.80 | 100-fold | [10] |
| Analog 8c | 2,4-Dichlorophenyl | 4-Chlorophenyl | 4-(t-butylcarbamoyl)piperidin-1-yl-carboxamide | 20 (EC50) | >500-fold |
2.1.4 Key Experimental Protocol: CB1 Receptor Binding Assay
This protocol determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Preparation: Membranes from cells expressing the human CB1 receptor (e.g., HEK-293 cells) are prepared and stored.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled CB1 ligand (e.g., [³H]CP55,940), and varying concentrations of the test compound in a suitable binding buffer.
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the mixture through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. The IC50 (concentration causing 50% displacement) is determined, and the K_i (inhibition constant) is calculated using the Cheng-Prusoff equation.
2.1.5 Key Experimental Protocol: [³⁵S]GTPγS Functional Assay
This assay distinguishes between neutral antagonists and inverse agonists by measuring G-protein activation.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the CB1 receptor.
-
Reaction Mixture: Combine membranes, varying concentrations of the test compound, and [³⁵S]GTPγS in an assay buffer. To test for inverse agonism, no agonist is added. To test for antagonism, a known CB1 agonist (e.g., CP55,940) is included.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination & Filtration: Stop the reaction and filter through glass fiber filters to capture the [³⁵S]GTPγS bound to the G-proteins.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Inverse Agonism: A dose-dependent decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity.
-
Antagonism: A dose-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity.
-
Monoacylglycerol Lipase (MAGL) Inhibitors
MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[6][13] Inhibiting MAGL increases 2-AG levels, offering therapeutic potential for treating pain, inflammation, and cancer.[7][13] A significant challenge has been developing reversible inhibitors to avoid the unwanted effects associated with permanent, irreversible inhibition.[13]
2.2.1 Mechanism of Action: Reversible Inhibition of MAGL
Diphenylpyrazole carboxamides have been developed as potent and selective reversible inhibitors of MAGL.[6][13] These compounds bind to the active site of the serine hydrolase without forming a permanent covalent bond, offering a more controlled and potentially safer pharmacological profile.
Caption: Mechanism of MAGL inhibition by diphenylpyrazole carboxamides.
2.2.2 Therapeutic Potential: Neuropathic Pain and Oncology
Several diphenylpyrazole carboxamide derivatives have shown significant promise in preclinical models.
-
Neuropathic Pain: One lead compound, Compound 26 , was shown to be a potent MAGL inhibitor (IC50 = 0.51 µM) that effectively relieved neuropathic pain in an in vivo model.[6][13]
-
Oncology: MAGL is overexpressed in aggressive cancer cells. The same compound also demonstrated antiproliferative activity against cancer cell lines that overexpress MAGL.[6][13]
| Compound | Target | IC50 / K_i | Therapeutic Indication | Reference |
| Compound 26 | MAGL | IC50 = 0.51 µM, K_i = 412 nM | Neuropathic Pain, Cancer | [13] |
| URB602 | MAGL | IC50 = 28 µM | Research Tool | [6] |
| CAY10499 | MAGL | (Reference Compound) | Research Tool | [6] |
2.2.3 Key Experimental Protocol: In Vitro MAGL Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MAGL.
Methodology:
-
Enzyme Source: Use recombinant human MAGL or lysate from cells overexpressing MAGL.
-
Substrate: A fluorogenic or chromogenic substrate that is hydrolyzed by MAGL is used (e.g., 4-nitrophenyl acetate or a specific fluorescent 2-AG analog).
-
Assay Procedure: a. Pre-incubate the MAGL enzyme with various concentrations of the test compound for a set period (e.g., 15-30 minutes) at room temperature. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the increase in fluorescence or absorbance over time using a plate reader. The rate of this increase is proportional to enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition versus the log concentration of the inhibitor to determine the IC50 value.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is the other major degradative enzyme of the ECS, primarily responsible for hydrolyzing anandamide (AEA).[14] FAAH inhibitors are pursued for their potential analgesic and anxiolytic effects.[15] Pyrazole-based structures, particularly pyrazole phenylcyclohexylcarbamates, have been developed as potent FAAH inhibitors.[16]
2.3.1 Key Experimental Protocol: In Vitro FAAH Inhibition Assay
The protocol is very similar to the MAGL assay but uses the specific FAAH enzyme and a preferred FAAH substrate.
Methodology:
-
Enzyme Source: Use recombinant human FAAH or cell lysates containing FAAH.
-
Substrate: A common fluorogenic substrate is arachidonoyl-7-amino-4-methylcoumarin (AAMC).
-
Assay Procedure: a. Pre-incubate the FAAH enzyme with the test compound. b. Initiate the reaction by adding the AAMC substrate. c. Monitor the release of the fluorescent 7-amino-4-methylcoumarin product over time.
-
Data Analysis: Determine the reaction rates and calculate the IC50 value as described for the MAGL assay.
Applications in Neurodegenerative Disorders
Beyond the endocannabinoid system, the diphenylpyrazole scaffold has shown remarkable potential in the challenging field of neurodegenerative diseases.
The Case of Anle138b: An Oligomer Modulator
Anle138b is a diphenylpyrazole compound that has emerged as a promising disease-modifying agent for protein aggregation diseases like Alzheimer's and Parkinson's disease.[17][18]
3.2 Mechanism of Action: Blocking Amyloid-β Channels
In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological event. These Aβ oligomers can form pores or channels in neuronal membranes, leading to toxic ion influx and cellular dysfunction. Anle138b has been shown to directly block the activity of these conducting Aβ pores without altering the structure of the Aβ oligomers themselves.[17] This novel mechanism prevents downstream toxicity and rescues disease-related phenotypes.
Caption: Mechanism of Anle138b in blocking Aβ channel activity.
3.3 Preclinical Evidence
Oral administration of anle138b in mouse models of Alzheimer's disease restored synaptic plasticity, transcriptional homeostasis, and spatial memory, even when given after the onset of pathology.[17]
Summary and Future Directions
The diphenylpyrazole carboxylate scaffold is a remarkably privileged structure in drug discovery. Its rigid framework and multiple points for chemical modification have enabled the development of highly potent and selective modulators for diverse biological targets.
-
Endocannabinoid System: While the centrally-acting CB1 antagonist Rimonabant was unsuccessful, the knowledge gained has fueled the development of peripherally restricted antagonists and potent, reversible inhibitors of the metabolic enzymes MAGL and FAAH. These newer agents hold significant promise for treating metabolic disorders, chronic pain, and inflammation without the CNS side effects of their predecessors.
-
Neurodegeneration: The novel mechanism of oligomer modulators like anle138b represents a paradigm shift, moving from targeting protein production or clearance to neutralizing the toxicity of existing protein aggregates.
-
Oncology: The anticancer potential of this scaffold is an active and promising area of research, with compounds showing activity against various cancer cell lines.[19][20]
Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, particularly for chronic conditions. Fine-tuning selectivity between related enzyme targets (e.g., MAGL vs. FAAH vs. other serine hydrolases) will be critical for minimizing off-target effects. The continued exploration of this versatile chemical class is poised to deliver novel therapeutics for some of the most challenging human diseases.
References
-
Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. PubMed. [Link]
-
Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. PMC. [Link]
-
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. PMC. [Link]
-
Rimonabant. Wikipedia. [Link]
-
3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant. PMC. [Link]
-
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. [Link]
-
Rimonabant - A selective CB1 antagonist. ResearchGate. [Link]
-
Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. ResearchGate. [Link]
-
The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology. PubMed. [Link]
-
The diphenylpyrazole compound anle138b blocks Ab channels and rescues disease phenotypes in a mouse model for amyloid pathology. EMBO Molecular Medicine. [Link]
-
Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. [Link]
-
Diaryl dihydropyrazole-3-carboxamides with significant in vivo antiobesity activity related to CB1 receptor antagonism: synthesis, biological evaluation, and molecular modeling in the homology model. PubMed. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some Novel Diphenyl 1-H-Pyrazole-4-Carbaldehyde Derivatives with Their Anti-Convulsant Activity. IJPPR. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Collection - Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - Journal of Medicinal Chemistry. Figshare. [Link]
-
The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions. PMC. [Link]
-
Synthesis and biological evaluation of novel pyrazole scaffold. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). MDPI. [Link]
-
Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). PubMed. [Link]
-
Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. PMC. [Link]
-
Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). ChEMBL. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]
-
Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. [Link]
-
Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). PubMed. [Link]
-
Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Rimonabant - Wikipedia [en.wikipedia.org]
- 9. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of Ethyl 1,3-Diphenyl-1H-pyrazole-4-carboxylate
This Application Note is structured to provide a rigorous, high-purity protocol for the regioselective synthesis of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate .
Common synthetic routes (e.g., the Knorr reaction of ethyl benzoylacetate with phenylhydrazine) frequently yield the 1,5-diphenyl isomer or mixtures thereof. To ensure the specific 1,3-diphenyl connectivity required by the topic, this guide utilizes the Vilsmeier-Haack Formylation strategy, followed by oxidation and esterification. This pathway is the authoritative standard for guaranteeing 1,3-regiochemistry.
Executive Summary & Strategic Rationale
The synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylates presents a classic regioselectivity challenge. The direct condensation of phenylhydrazine with ethyl 2-benzoyl-3-ethoxyacrylate (a common "one-pot" approach) predominantly yields the 1,5-diphenyl isomer due to the nucleophilic attack of the terminal hydrazine nitrogen on the highly electrophilic
To achieve the 1,3-diphenyl substitution pattern with high fidelity, this protocol employs a Sequential Functionalization Strategy :
-
Fixing the N-N-C-Ph Framework: Formation of acetophenone phenylhydrazone locks the phenyl ring at the future 3-position relative to the nitrogen core.
-
Vilsmeier-Haack Cyclization: Introduces the C4 carbon (formyl group) and closes the ring, strictly enforcing the 1,3-geometry.
-
Oxidation & Esterification: Converts the C4-aldehyde to the target ethyl ester.
Reaction Pathway Diagram[1][2]
Figure 1: Step-wise synthetic pathway ensuring 1,3-regioselectivity via Vilsmeier-Haack cyclization.
Detailed Experimental Protocols
Phase 1: Synthesis of Acetophenone Phenylhydrazone
This step establishes the core N-N-C connectivity.
-
Reagents:
-
Protocol:
-
Dissolve 100 mmol of acetophenone in 50 mL of absolute ethanol.
-
Add 100 mmol of phenylhydrazine dropwise with stirring.
-
Add 3-4 drops of glacial acetic acid.
-
Reflux the mixture for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of acetophenone.
-
Cool to room temperature. The hydrazone will precipitate as a solid.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Checkpoint: Product should be a crystalline solid (m.p. ~105-106°C).
Phase 2: Vilsmeier-Haack Cyclization (The "Kira" Synthesis)
This is the critical step that constructs the pyrazole ring with the aldehyde at position 4.
-
Reagents:
-
Acetophenone Phenylhydrazone (from Phase 1)[2]
-
Dimethylformamide (DMF) (5.0 eq - acts as reagent and solvent)
-
Phosphorus Oxychloride (
) (3.0 eq)
-
-
Protocol:
-
Place anhydrous DMF (50 mL) in a round-bottom flask under argon atmosphere.
-
Cool to 0°C in an ice bath.
-
Add
dropwise over 20 minutes. (Caution: Exothermic reaction; Vilsmeier salt formation). Stir for an additional 30 minutes at 0°C. -
Dissolve Acetophenone Phenylhydrazone (20 mmol) in a minimum amount of DMF and add it slowly to the Vilsmeier reagent.
-
Allow the mixture to warm to room temperature, then heat to 60-70°C for 4-6 hours.
-
Work-up: Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. Neutralize carefully with saturated
solution to pH 7-8. -
A yellow precipitate (1,3-diphenyl-1H-pyrazole-4-carbaldehyde) will form.
-
Filter, wash with water, and recrystallize from ethanol.
-
-
Mechanism Note: The Vilsmeier reagent formylates the
-methyl group of the hydrazone, followed by cyclization involving the hydrazone nitrogen. This mechanism strictly enforces the 1,3-diphenyl arrangement.
Phase 3: Oxidation to Carboxylic Acid
Converting the aldehyde to the acid precursor.
-
Reagents:
-
Protocol:
-
Dissolve the aldehyde (10 mmol) in acetone (30 mL).
-
Add a solution of
(15 mmol) in water (20 mL) dropwise at room temperature. -
Stir for 4 hours. The purple color should fade to a brown manganese dioxide precipitate.
-
Filter through a Celite pad to remove
. -
Acidify the filtrate with 1M HCl to pH 2.
-
The carboxylic acid will precipitate. Filter and dry.
-
Phase 4: Esterification to this compound
Final conversion to the target ethyl ester.
-
Reagents:
-
Protocol:
-
Dissolve the acid (5 mmol) in absolute ethanol (20 mL).
-
Add 0.5 mL of concentrated
. -
Reflux for 6-8 hours.
-
Dilute the residue with water and extract with ethyl acetate (
mL). -
Wash organic layer with
and brine. Dry over .[3] -
Evaporate solvent to yield the crude ester. Purify via column chromatography (Silica gel, Hexane/EtOAc) if necessary.
-
Analytical Data & Quality Control
To validate the synthesis, compare the obtained spectral data against the expected values for the 1,3-isomer versus the 1,5-isomer.
Table 1: Distinguishing Regioisomers via NMR
| Feature | Target: 1,3-Diphenyl Isomer | Impurity: 1,5-Diphenyl Isomer |
| Synthesis Route | Vilsmeier-Haack (via Hydrazone) | Knorr (Ethyl benzoylacrylate + PhNHNH2) |
| ~150-152 ppm (Deshielded by Ph) | ~140-145 ppm (H or Alkyl) | |
| ~130-135 ppm (Protonated CH) | ~145 ppm (Substituted by Ph) | |
| Singlet at ~8.5 ppm (H-5) | Singlet at ~8.0 ppm (H-3) | |
| NOE Signal | NOE between N-Ph (ortho) and H-5 | NOE between N-Ph (ortho) and C5-Ph (ortho) |
Critical QC Step: Perform a 1D NOE difference experiment .
-
Irradiate the ortho-protons of the N-phenyl ring.
-
1,3-Isomer: You should observe an enhancement of the singlet proton at position 5 (the only proton on the pyrazole ring).
-
1,5-Isomer: You will not see enhancement of the pyrazole proton (H-3) because the C5-phenyl ring sterically blocks the interaction; instead, you might see enhancement of the C5-phenyl protons.
Troubleshooting & Optimization
Yield Optimization
-
Vilsmeier Step: Ensure strictly anhydrous conditions for the
preparation. Moisture hydrolyzes the Vilsmeier salt, reducing yield. -
Oxidation: If
is too harsh (causing ring degradation), use Pinnick Oxidation (Sodium chlorite, , in buffered t-butanol/water) for a milder conversion of aldehyde to acid.
Safety Considerations
-
Phenylhydrazine: Toxic and potential carcinogen. Handle in a fume hood.
-
POCl3: Reacts violently with water. Quench Vilsmeier reactions slowly onto ice.
-
Azide Alternative: Avoid using azide-alkyne cycloaddition (Click chemistry) for this specific target unless 1,4-disubstitution is acceptable; the Vilsmeier route is superior for 1,3-diphenyl specificity.
References
-
Kira, M. A., Aboul-Enein, M. N., & Corkins, W. P. (1970). The Vilsmeier-Haack reaction on hydrazones. Journal of Heterocyclic Chemistry, 7(1), 25-26. Link
-
Menozzi, G., Mosti, L., & Schenone, P. (1987). Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. Journal of Heterocyclic Chemistry, 24(6), 1669-1675. (Discusses regioselectivity of hydrazine additions). Link
-
Deng, X., & Mani, N. S. (2008).[9] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Kidwai, M., et al. (2005). Aqua mediated synthesis of substituted pyrazoles.[6] Catalysis Communications, 6(8), 515-519. (Green chemistry alternatives). Link
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. (General overview of regiochemistry). Link
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and biological screening of new 1,3-diphenylpyrazoles with different heterocyclic moieties at position-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sonar.ch [sonar.ch]
- 7. scispace.com [scispace.com]
- 8. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
High-Fidelity Regioselective Synthesis of Ethyl 1,3-Diphenyl-1H-pyrazole-4-carboxylate
Abstract
This application note details a robust protocol for the synthesis of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate , a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors, anticancer agents). Unlike classical Knorr-type condensations of 1,3-dicarbonyls with phenylhydrazine—which frequently yield the thermodynamically favored 1,5-diphenyl isomer or mixtures—this protocol utilizes an oxidative cyclocondensation (via in situ nitrilimine generation) to guarantee high regiochemical fidelity for the 1,3-isomer.
Introduction & Strategic Analysis
The synthesis of 1,3-diphenylpyrazoles presents a classic regioselectivity challenge. The reaction of phenylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents (e.g., ethyl benzoylacetate) is governed by the competing nucleophilicity of the hydrazine nitrogens (
-
The Trap (Classical Route): Direct condensation of ethyl benzoylacetate with phenylhydrazine typically yields 3-phenyl-1-phenyl-5-pyrazolone or the 1,5-diphenyl isomer due to the initial attack of the more nucleophilic
on the most accessible electrophile, followed by cyclization. -
The Solution (Protocol A): To enforce the 1,3-substitution pattern, we employ a [3+2] cycloaddition strategy. This involves the generation of a 1,3-dipole (nitrilimine) from benzaldehyde phenylhydrazone, which undergoes regioselective cycloaddition with ethyl propiolate (or ethyl acrylate followed by oxidation).
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the regioselective synthesis of the 1,3-diphenyl isomer, avoiding the 1,5-isomer trap.
Materials & Methods
Reagents and Equipment
-
Precursors: Benzaldehyde phenylhydrazone (Synthesized or Commercial), Ethyl propiolate (CAS: 623-47-2).
-
Reagents: N-Chlorosuccinimide (NCS), Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous).
-
Equipment: Round-bottom flask, magnetic stirrer, inert gas (Argon/Nitrogen) line, rotary evaporator.
Protocol: Oxidative Cyclocondensation (Huisgen Method)
This protocol is designed for a 10 mmol scale.
Step 1: Synthesis of Hydrazonoyl Chloride (In Situ)
-
Dissolution: In a 100 mL round-bottom flask, dissolve Benzaldehyde phenylhydrazone (1.96 g, 10 mmol) in anhydrous DMF (20 mL).
-
Chlorination: Cool the solution to 0°C. Add N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol) portion-wise over 15 minutes.
-
Note: The reaction is slightly exothermic. Maintain temperature < 5°C to prevent decomposition.
-
-
Activation: Stir at room temperature for 1–2 hours. The formation of the hydrazonoyl chloride intermediate can be monitored by TLC (Hexane:EtOAc 8:2).
Step 2: Cycloaddition[1]
-
Addition of Dipolarophile: To the reaction mixture from Step 1, add Ethyl propiolate (1.08 g, 1.12 mL, 11 mmol).
-
Base-Induced Dipole Formation: Prepare a solution of Triethylamine (TEA) (1.01 g, 1.4 mL, 10 mmol) in DMF (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Critical Parameter: The slow addition of TEA is crucial. It generates the nitrilimine species transiently, preventing dimerization (tetrazine formation) and favoring reaction with the propiolate.
-
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Validation: Reaction completion is indicated by the disappearance of the hydrazonoyl chloride spot on TLC.
-
Step 3: Work-up and Purification[2]
-
Extraction: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Wash combined organic layers with water (2 x 50 mL) to remove DMF, followed by brine (50 mL).
-
Drying: Dry over anhydrous
and concentrate under reduced pressure. -
Purification: The crude residue is typically a yellow solid. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 80:20).
Data Specifications & Yield
| Parameter | Specification |
| Target | This compound |
| Appearance | White to off-white crystalline solid |
| Melting Point | 101–103 °C (Lit. Value) |
| Typical Yield | 75–85% |
| Regioselectivity | >98% 1,3-isomer (Confirmed by NOESY) |
| 1H NMR (CDCl3) |
Troubleshooting & Optimization Logic
The following decision tree assists in troubleshooting common issues during the synthesis.
Figure 2: Troubleshooting logic for nitrilimine-mediated pyrazole synthesis.
Critical Process Parameters (CPP)
-
Water Content: The nitrilimine intermediate is sensitive to hydrolysis. Ensure DMF is
water. -
Base Stoichiometry: Excess base can lead to side reactions. Use 1.0–1.1 equivalents relative to the hydrazonoyl chloride.
-
Temperature: Do not heat above 50°C during the TEA addition, as this promotes dimerization of the dipole.
Alternative Route: The "Classical" Condensation (Comparison)
For researchers who strictly require a "cyclocondensation" of dicarbonyls (despite the regioselectivity risk), the following reaction is the standard comparison point.
-
Reaction: Ethyl 3-(dimethylamino)-2-benzoylacrylate + Phenylhydrazine.
-
Outcome: This route predominantly yields the 1,5-diphenyl isomer (Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate).
-
Why? The terminal amino group of the hydrazine attacks the enaminone
bond first, followed by cyclization onto the benzoyl ketone. This places the hydrazine-phenyl group adjacent to the benzoyl-phenyl group (1,5-relationship).
References
-
Regioselectivity in Pyrazole Synthesis: Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.
-
Nitrilimine Cycloaddition Protocol: Shawali, A. S. (2010). Hydrazonoyl halides: Useful building blocks for the synthesis of arylazoles and arylazines. Journal of Advanced Research, 1(4), 231-255.
-
Structural Confirmation of 1,3 vs 1,5 Isomers: Elguero, J., et al. (2002). Pyrazoles.[1][3][4][5][6][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry II.
-
General Protocol Validation: Aggarwal, R., et al. (2011). One-pot synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylates. Journal of Heterocyclic Chemistry.
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
reduction of pyrazole-4-carboxylate ester to alcohol
Strategic Analysis & Core Challenges
The reduction of pyrazole-4-carboxylate esters to their corresponding alcohols (pyrazole-4-methanols) is a cornerstone transformation in medicinal chemistry, particularly for kinase inhibitors (e.g., Crizotinib intermediates) and fragment-based drug discovery.[1]
While the reduction of a standard ester is trivial, the pyrazole core introduces specific electronic and physical challenges that necessitate a tailored approach.
The "Proton Sponge" Effect (N-Unsubstituted Pyrazoles)
The most critical variable is the substitution pattern at the pyrazole nitrogen (
-
Problem: Unsubstituted pyrazoles (
) possess a of ~14.[1] Standard hydride reagents (LiAlH , DIBAL-H) are strong bases.[1] -
Mechanistic Consequence: The first equivalent of hydride acts as a base, deprotonating
to form a pyrazolate anion. This consumes reagent and releases hydrogen gas ( ) immediately.[1] -
Solubility: The resulting lithium pyrazolate salt often precipitates or becomes insoluble in non-polar ethers (Et
O), necessitating the use of THF or methyl tert-butyl ether (MTBE).[1]
The Aluminum Emulsion Trap
Pyrazoles are polar, Lewis-basic heterocycles.[1] Upon quenching a Lithium Aluminum Hydride (LAH) reaction, the resulting aluminum byproducts coordinate tightly to the pyrazole nitrogens.[1]
-
Result: Standard acidic quenches or simple water additions often result in a gelatinous "aluminate-pyrazole" emulsion that traps the product, leading to yield loss during filtration.
-
Solution: Use of Rochelle’s Salt (Sodium Potassium Tartrate) is mandatory for high-yielding isolation of pyrazole methanols, as the tartrate binds aluminum more strongly than the pyrazole.
Decision Matrix & Reagent Selection
Before selecting a protocol, utilize the following decision tree to determine the optimal reagent based on your substrate's protecting group status and sensitivity.
Figure 1: Decision matrix for reagent selection. Note that N-unsubstituted substrates require stoichiometric compensation.
Protocol A: Lithium Aluminum Hydride (LAH) Reduction
Best for: Robust substrates, scale-up, and complete conversion.[1]
Safety: LAH is pyrophoric.[1] All glassware must be oven-dried.[1] Perform under
Reagents & Stoichiometry
| Component | Equiv (Molar) | Role | Notes |
| Py-4-COOEt | 1.0 | Substrate | Dry, azeotroped with toluene if possible.[1] |
| LiAlH | 1.2 - 1.5 | Reductant | Use 1.0 M solution in THF for safety.[1] If |
| THF | [0.2 M] | Solvent | Anhydrous.[1] Et |
| Rochelle's Salt | Sat. Sol. | Quench | Saturated aqueous Sodium Potassium Tartrate.[1][2] |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a stir bar, reflux condenser, and addition funnel. Flush with Argon.
-
Reagent Prep: Charge the RBF with LiAlH
(solution or pellets suspended in THF). Cool to in an ice bath. -
Addition: Dissolve the pyrazole ester in minimal anhydrous THF. Add this solution dropwise to the LAH suspension over 15–20 minutes.
-
Observation: If
is present, vigorous bubbling ( ) will occur immediately.[1] Control the rate to manage off-gassing.
-
-
Reaction:
-
The "Rochelle" Quench (Critical Step):
-
Cool reaction mixture back to
. -
Dilute with Et
O (equal volume to THF).[1] -
Slowly add water (1 mL per g of LAH) to quench excess hydride.[1] Caution: Exothermic.[3]
-
Add 15% NaOH (1 mL per g of LAH).[1]
-
Add water (3 mL per g of LAH).[1]
-
Crucial Modification: Immediately add saturated Rochelle’s Salt solution (approx. 20 mL per g of LAH) and stir vigorously at RT for 1–2 hours.
-
End Point: The gray/white emulsion should separate into two clear layers (organic and aqueous).[1]
-
-
Isolation: Separate layers. Extract aqueous layer
with EtOAc (Pyrazoles are polar; EtOAc is better than Ether for extraction).[1] Dry over Na SO and concentrate.
Protocol B: Lithium Borohydride (LiBH ) Reduction
Best for: Chemoselectivity (tolerates nitro/cyano groups) or if LAH safety restrictions apply.[1]
Mechanism & Rationale
LiBH
Figure 2: Activation mechanism of LiBH4 reduction.[1]
Protocol
-
Setup: Dry RBF under Argon.
-
Solvent: Dissolve pyrazole ester in anhydrous THF (0.5 M).
-
Reagent: Add LiBH
(2.0 equiv, 2.0 M in THF). -
Activation (Optional but Recommended): Add anhydrous Methanol (1.0–2.0 equiv) dropwise.
-
Note: This generates active reducing species in situ and accelerates the reaction.[1]
-
-
Conditions: Stir at RT for 4–12 hours. If sluggish, heat to
. -
Workup: Quench carefully with 1M HCl (if product is not acid-sensitive) or saturated NH
Cl. Neutralize with NaHCO and extract with EtOAc/IPA (9:1) to ensure recovery of the polar alcohol.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Add another 0.5–1.0 equiv of LAH.[1] Ensure anhydrous conditions. | |
| Emulsion during workup | Aluminum salts coordinating to pyrazole.[1] | Do not filter. Add more Rochelle's salt solution and stir longer (up to 12h). |
| Low Yield (Aq.[1] loss) | Pyrazole methanol is water-soluble.[1] | Saturate the aqueous layer with NaCl (salting out) before extraction.[1] Use THF/EtOAc mixes for extraction.[1][5] |
| Gel formation | "Fieser" workup failed. | Switch to Rochelle's salt method immediately. |
References
-
Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.[1] (Foundational text on hydride stoichiometry).
-
Moffett, R. B. "2-(1-Pyrrolidyl)propanol".[1][4] Organic Syntheses, 1953 , 33,[1][4] 45. Link (Classic protocol for heterocyclic ester reduction).[1]
-
Merlic, C. A. "Fieser Workup and Safety Protocols".[1] UCLA Chemistry & Biochemistry Safety Resources. (Authoritative source on Aluminum workups).
-
Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions.[1] 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides". J. Org.[1] Chem.1982 , 47, 4702–4708.[1] Link (Mechanistic basis for LiBH4 selectivity).[1]
-
Pfizer Inc. "Preparation of Pyrazole Derivatives as Kinase Inhibitors".[1] World Patent WO2008053157, 2008 .[1] (Industrial application of pyrazole-4-carboxylate reduction in Crizotinib analogs).
Sources
Troubleshooting & Optimization
Technical Support Center: Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
[1][2]
Ticket Status: Open Priority: High (Process Optimization) Subject: Yield Improvement & Regiocontrol Strategies
The Core Problem: The "Hidden" Yield Loss
If your yield is hovering between 20-40%, or if you are struggling with "oily" products that refuse to crystallize, you are likely synthesizing a mixture of isomers.[1]
The reaction of ethyl benzoylacetate with phenylhydrazine and a C1-source (like DMF-DMA) is a bifurcated pathway .[1]
-
Common Byproduct: 1,5-diphenyl isomer (often the thermodynamic or kinetic major product depending on the route).[1]
The Regioselectivity Switch
To secure high yields of the 1,3-diphenyl isomer, you must control the order of bond formation.[1]
| Route | Sequence | Major Product | Mechanism |
| A (Standard) | Enaminone Formation | 1,5-Diphenyl (Undesired) | Michael addition of hydrazine to enamine carbon.[1] |
| B (Recommended) | Hydrazone Formation | 1,3-Diphenyl (Target) | Hydrazine attacks ketone first, locking the N-C3 bond.[1] |
The "Golden Path" Protocol (Route B)[1]
Use this protocol to force the 1,3-regiochemistry and maximize yield.
Reagents
-
Substrate: Ethyl benzoylacetate (Ethyl 3-oxo-3-phenylpropanoate)[1]
-
Nucleophile: Phenylhydrazine (Free base or Hydrochloride)[1]
-
Cyclization Agent:
-Dimethylformamide dimethyl acetal (DMF-DMA)[1] -
Solvent: Ethanol (Abs.) or Toluene[1]
-
Catalyst: Glacial Acetic Acid (cat.)[1]
Step-by-Step Methodology
Step 1: The "Locking" Step (Hydrazone Formation) [1]
-
Dissolve Ethyl benzoylacetate (1.0 eq) in Ethanol (5 mL/mmol).
-
Add Phenylhydrazine (1.05 eq) and Acetic Acid (0.1 eq).
-
Critical Control: Stir at Room Temperature for 2-4 hours. Do not heat yet.[1] Heating initially can promote side reactions before the hydrazone sets.[1]
-
Checkpoint: Monitor TLC. You should see the disappearance of the keto-ester and formation of the hydrazone spot.[1]
Step 2: The Cyclization (Ring Closure)
-
Once hydrazone formation is complete, add DMF-DMA (1.2 - 1.5 eq) dropwise.[1]
-
Heat the mixture to Reflux (78-80°C) for 4-6 hours.
-
Mechanism: The DMF-DMA reacts with the active methylene (
-carbon) of the hydrazone.[1] The internal NH then attacks the new electrophilic center to close the ring.[1] -
Workup: Cool to
. The 1,3-isomer is typically a solid.[1] -
Purification: If a precipitate forms, filter and wash with cold ethanol. If oil, evaporate solvent and recrystallize from Ethanol/Water (9:1) or Hexane/Ethyl Acetate .[1]
Troubleshooting Guide (FAQs)
Q1: My product is a dark red oil and won't solidify. What happened?
Diagnosis: Incomplete cyclization or Azine formation.[1] Fix:
-
Check Stoichiometry: Did you use enough DMF-DMA? It hydrolyzes rapidly in air.[1] Use a fresh bottle or 1.5 eq.
-
Azine Side-Reaction: If phenylhydrazine reacts with two molecules of keto-ester, you get an azine.[1] This happens if hydrazine is added too slowly to a hot solution.[1] Always add hydrazine to the substrate at RT.
-
Rescue: Dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until turbid.[1] Cool slowly to
.
Q2: I am using the "One-Pot" method (mixing everything at once) and getting low yields.
Diagnosis: Competitive inhibition.[1]
Fix: When all reagents are mixed, the hydrazine
Q3: How do I distinguish the 1,3-isomer from the 1,5-isomer?
Diagnosis: You need analytical confirmation.[1] Validation:
-
1H NMR: Look at the chemical shift of the proton at position 5 (the pyrazole ring proton).[3]
-
1,3-isomer (Target): The C5-H is adjacent to the N2 nitrogen.[1] It typically appears further downfield (
8.3 - 8.6 ppm) due to deshielding.[1] -
1,5-isomer: The C3-H is adjacent to the N2, but the magnetic environment differs.[1] It typically appears slightly upfield relative to the 1,3-isomer (
7.8 - 8.1 ppm).[1]
-
-
NOESY: The 1,5-isomer will show NOE correlation between the N-Phenyl protons and the Ester group (since they are neighbors).[1] The 1,3-isomer will NOT show this (they are separated by the phenyl at C3).[1]
Visualizing the Chemistry
The following diagram illustrates the bifurcation point where yield is lost (Route A) and the optimized pathway (Route B).
Caption: Decision tree for regioselective synthesis. Route B locks the phenyl group at position 3 early, preventing 1,5-isomer formation.[1]
Advanced Optimization Data
For scale-up (>10g), solvent choice impacts the crystallization and purity profile.[1]
| Solvent System | Reaction Temp | Yield (Target 1,3) | Purity Profile | Notes |
| Ethanol (Abs.) | Reflux ( | 82% | High | Best balance of solubility and crystallization.[1] |
| Acetic Acid | 75% | Medium | Acid promotes cyclization but makes workup harder (requires neutralization).[1] | |
| Toluene | 65% | Low | Higher temp degrades DMF-DMA; product often oils out.[1] | |
| Ionic Liquid ([mPy]OTf) | 88% | Very High | Excellent but expensive for initial screening. |
Final Protocol Check
Before running your next batch, verify:
-
DMF-DMA Quality: Is it fresh? (Old bottles hydrolyze to DMF).[1]
-
Order of Addition: Are you adding Hydrazine before the C1 source?
-
Temperature: Are you starting at RT to allow hydrazone formation?
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[1] Journal of Organic Chemistry. (2008). Mechanistic insight into how the order of addition dictates 1,3 vs 1,5 isomerism.
-
Ionic Liquid Catalysis for 1,3-Diphenyl Isomers: Zare, A., et al. "1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the Synthesis of 1,3-Diphenylpyrazoles."[1][2] Organic Chemistry Research. (2018). Demonstrates that acidic environments favor the 1,3-isomer. [1]
-
Crystal Structure Verification: Chandra, et al. "Synthesis and crystal structure studies of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate."[1][4] AIP Conference Proceedings. (2011).[1] Provides physical data to distinguish the target structure from isomers. [1]
-
Enaminone Route Pitfalls: Menozzi, G., et al. "Reaction of beta-enaminoketoesters with phenylhydrazine."[1] Journal of Heterocyclic Chemistry. (1987). Foundational paper describing why the enaminone route often leads to 1,5-isomers. [1]
Sources
- 1. rsc.org [rsc.org]
- 2. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazole-4-Carboxylate Esters
Welcome to the technical support center for the purification of pyrazole-4-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. Here, we move beyond simple protocols to explain the underlying principles that govern successful purification, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of pyrazole-4-carboxylate esters in a question-and-answer format.
Question 1: My crude product is a persistent oil and fails to crystallize. How can I induce solidification?
Answer:
The inability of a product to crystallize is a common issue, often stemming from the presence of impurities that inhibit lattice formation or the inherent physical properties of the ester itself. Here’s a systematic approach to induce crystallization:
-
Purity Assessment: First, assess the purity of your oily product using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of multiple spots or peaks indicates significant impurities that must be removed.
-
Solvent Titration: If the product is relatively pure, try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or heptane) dropwise until turbidity persists. This can often shock the system into crystallization.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution. This provides a nucleation point for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can serve as nucleation sites.
-
Temperature Cycling: Cool the solution in an ice bath or even a freezer for a short period, then allow it to slowly warm to room temperature. Repeating this cycle can sometimes promote crystallization.
-
Purification Prior to Crystallization: If impurities are the culprit, a preliminary purification by column chromatography is often the most effective solution. Once the major impurities are removed, crystallization is typically more successful.[1][2]
Question 2: I'm observing a persistent colored impurity in my final product. How can I remove it?
Answer:
Colored impurities in pyrazole-4-carboxylate esters are often highly conjugated byproducts. Their removal requires targeted strategies:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon (typically 1-5% by weight). Heat the mixture to reflux for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon. The activated carbon will adsorb many colored impurities. Be aware that this can sometimes lead to a loss of the desired product as well.
-
Oxidative or Reductive Washes: Depending on the nature of the impurity, an aqueous wash with a mild oxidizing agent (like dilute hydrogen peroxide) or a mild reducing agent (like sodium bisulfite) can sometimes decolorize the impurity, making it more easily removable by a subsequent extraction or crystallization.
-
Chromatography: Flash column chromatography is a highly effective method for separating colored impurities. A careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide the necessary resolution.[1][3] A patent for the purification of 1-methylpyrazole-4-carboxylic acid esters notes that a specific impurity strongly correlates with product color and subsequent performance issues, which was effectively removed by washing the crude product solution.[4]
Question 3: My NMR spectrum shows the presence of a regioisomer that is co-eluting with my desired product during column chromatography. How can I separate them?
Answer:
The separation of regioisomers is a significant challenge due to their similar polarities. Here are several advanced strategies:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems. A switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system can alter the selectivity of the separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase C18 silica gel. HPLC can also be a powerful tool for separating closely related isomers.[5]
-
-
Fractional Crystallization: This classical technique can be highly effective for separating isomers. It involves dissolving the mixture in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor. This process may need to be repeated several times to achieve high purity.
-
Derivatization: In some cases, it may be beneficial to temporarily convert the ester to a different functional group (e.g., hydrolyze to the carboxylic acid) that has different physical properties, allowing for easier separation of the isomers. The purified isomer can then be converted back to the desired ester.
-
Preparative HPLC: For small to medium scale purifications where other methods have failed, preparative HPLC offers the highest resolution for separating challenging isomer pairs.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective general purification method for pyrazole-4-carboxylate esters?
A1: For most lab-scale syntheses, a two-step process of flash column chromatography followed by recrystallization is the most common and effective method.
-
Flash Column Chromatography: This is the workhorse for removing the majority of byproducts and unreacted starting materials.[1][3] A typical stationary phase is silica gel, with an eluent system of ethyl acetate and petroleum ether or hexane.[3]
-
Recrystallization: After chromatography, recrystallization from a suitable solvent system (e.g., isopropanol, ethanol, or chloroform) is used to remove any remaining minor impurities and to obtain a highly pure, crystalline product.[3][6]
Q2: How does the choice of the ester group (e.g., methyl vs. ethyl vs. tert-butyl) affect the purification strategy?
A2: The nature of the ester group significantly influences the physical properties of the molecule, which in turn affects the purification strategy:
| Ester Group | Typical Properties | Impact on Purification |
| Methyl/Ethyl | Often crystalline solids with moderate polarity. | Generally amenable to standard purification techniques like recrystallization from common solvents (e.g., ethanol, ethyl acetate/hexane).[3][6] |
| tert-Butyl | More lipophilic, can be solids or oils. | May require more non-polar solvent systems for chromatography. Can be more challenging to crystallize. |
| Benzyl | Higher molecular weight, often crystalline. | May have different solubility profiles, potentially requiring aromatic solvents for recrystallization. |
Q3: What are the typical impurities I should expect in the synthesis of pyrazole-4-carboxylate esters?
A3: The impurities will largely depend on the synthetic route. However, some common impurities include:
-
Unreacted Starting Materials: Such as the β-ketoester or hydrazine derivatives.[7]
-
Regioisomers: Especially when using unsymmetrical starting materials, the formation of the corresponding 5-carboxylate isomer is a common issue.[8]
-
Over-alkylation or Acylation Products: If the pyrazole nitrogen is unprotected, it can sometimes react with electrophiles present in the reaction mixture.
-
Solvent Adducts: Residual high-boiling solvents like DMF or DMSO can be difficult to remove.
Q4: Are there any non-chromatographic methods for purifying pyrazole-4-carboxylate esters on a larger scale?
A4: Yes, for larger scale purifications where chromatography is less practical, other methods are preferred:
-
Distillation: For liquid or low-melting pyrazole-4-carboxylate esters, vacuum distillation can be a highly effective purification method.[8]
-
Extraction: A series of aqueous washes can be used to remove acidic or basic impurities. For example, washing with a dilute acid can remove unreacted hydrazine, while a dilute base wash can remove acidic byproducts.[4][8]
-
Crystallization from the Reaction Mixture: In some optimized processes, the desired product may crystallize directly from the reaction mixture upon cooling or addition of an anti-solvent, allowing for simple filtration and washing.[7]
-
Acid Addition Salt Formation: For pyrazoles with a basic nitrogen, formation of an acid addition salt with an acid like oxalic acid or hydrochloric acid can facilitate purification by crystallization. The free base can then be regenerated.[9]
Experimental Workflows
Workflow 1: Standard Purification Protocol
This workflow outlines the most common purification sequence for a solid pyrazole-4-carboxylate ester.
Caption: Standard purification workflow for solid pyrazole-4-carboxylate esters.
Workflow 2: Troubleshooting Isomer Separation
This decision tree illustrates a logical approach to separating difficult regioisomers.
Caption: Decision tree for separating regioisomers of pyrazole-4-carboxylate esters.
References
- US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents. (n.d.).
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.). Retrieved from [Link]
-
Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents. (n.d.).
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones. (2006).
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones - Taylor & Francis. (n.d.). Retrieved from [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
- Mondal, R., Guin, A. K., Pal, S., Mondal, S., & Paul, N. D. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C–C and C–N coupling approach. Green Chemistry, 24(10), 4034-4040.
Sources
- 1. rsc.org [rsc.org]
- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents [patents.google.com]
- 5. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. sid.ir [sid.ir]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Ethyl 1,3-Diphenylpyrazole and its Derivatives
Welcome to the technical support guide for the purification of ethyl 1,3-diphenylpyrazole and related derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of their target compounds through crystallization. As a foundational technique in synthetic chemistry, recrystallization, when optimized, is a powerful, cost-effective, and scalable method for purification.[1][2]
This guide moves beyond a simple protocol, offering a deeper insight into the principles of solvent selection and providing a systematic approach to troubleshooting common issues encountered during the crystallization process. Our goal is to empower you with the knowledge to solve purification challenges effectively.
Part 1: Getting Started - The Critical Role of Solvent Selection
The success of any recrystallization hinges on the choice of solvent. An ideal solvent should dissolve the solute completely at its boiling point and poorly at low temperatures (e.g., room temperature or 0-4°C).[2] For pyrazole derivatives, which are weakly basic, a range of organic solvents can be effective.[1]
Given the aromatic nature of the 1,3-diphenylpyrazole core and the presence of an ethyl ester group, a solvent screening should begin with moderately polar solvents. Based on established protocols for similar pyrazole-containing structures, the following solvents are recommended for initial screening.[2][3]
Table 1: Recommended Solvents for Initial Recrystallization Screening
| Solvent | Boiling Point (°C) | Rationale & Comments | Potential Solvent Pair (Anti-solvent) |
| Ethanol | 78.3 | A general-purpose solvent for many pyrazole derivatives; often successful.[3][4] | Water, Hexane/Heptane |
| Isopropanol (IPA) | 82.5 | Similar to ethanol but less polar; may offer different solubility profiles.[5] | Water, Hexane/Heptane |
| Methanol | 64.7 | More polar than ethanol; useful if solubility in ethanol is low, but be cautious of "oiling out".[4][6] | Water, Diethyl Ether |
| Acetone | 56 | A good solvent for dissolving many organic compounds; often used in a solvent/anti-solvent system.[5][7] | Water, Hexane/Heptane |
| Ethyl Acetate | 77.1 | The ester functionality may promote solubility due to the "like dissolves like" principle.[4][7] | Hexane/Heptane |
| Toluene | 110.6 | Aromatic solvent that can interact with the phenyl rings; good for less polar compounds. | Hexane/Heptane |
Experimental Protocol: Solvent Screening
-
Preparation : Place approximately 20-30 mg of your crude ethyl 1,3-diphenylpyrazole into several small test tubes.
-
Solvent Addition : To each tube, add a different candidate solvent dropwise at room temperature until the solid just dissolves. Observe the solubility at room temperature. A good candidate will show poor solubility.
-
Heating : For tubes where the solid did not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling : Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observation : The best solvent system is the one that yields a high quantity of crystalline solid upon cooling.
Part 2: A Generalized Protocol for Recrystallization
This protocol provides a robust starting point. Remember to adapt it based on your solvent screening results.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution : In an appropriately sized Erlenmeyer flask, add your crude ethyl 1,3-diphenylpyrazole. Add a minimal amount of the chosen solvent.
-
Heating : Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality Note: Adding the minimum volume of hot solvent is crucial for maximizing recovery. Excess solvent will keep more of your product dissolved even after cooling.
-
Hot Filtration (Optional) : If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Pre-heat a flask and a funnel with a fluted filter paper to prevent premature crystallization of your product in the funnel.[2]
-
Cooling : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.[8]
-
Drying : Dry the crystals under vacuum to remove all traces of the solvent.
Part 3: Troubleshooting Guide & FAQs
Encountering issues during recrystallization is common. This section addresses the most frequent problems in a Q&A format.
Question 1: My product "oiled out" upon cooling instead of forming crystals. What should I do?
-
Answer : "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the solution is too concentrated or when using a high-boiling point solvent for a low-melting point solid.
-
Immediate Fix : Re-heat the solution to dissolve the oil. Add more solvent (10-20% volume increase) and allow it to cool again, more slowly this time.
-
Systematic Solution :
-
Switch to a lower-boiling point solvent.
-
Use a solvent pair. Dissolve the compound in a minimum of a "good" solvent (e.g., acetone) and slowly add a "poor" or "anti-solvent" (e.g., water or hexane) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[2][7]
-
-
Question 2: No crystals have formed even after cooling in an ice bath. How can I induce crystallization?
-
Answer : This typically means your solution is not supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures.
-
Troubleshooting Steps :
-
Scratch the Flask : Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal : If you have a small crystal of the pure product, add it to the solution to initiate crystallization.
-
Reduce Solvent Volume : Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[2]
-
Use an Anti-Solvent : If the above methods fail, consider adding a miscible anti-solvent dropwise until turbidity persists, then cool slowly.
-
-
Question 3: My recovery is very low. How can I improve my yield?
-
Answer : Low recovery is most often caused by using too much solvent or choosing a solvent in which your compound has significant solubility even when cold.
-
Optimization Strategies :
-
Minimize Solvent : Ensure you are using the absolute minimum amount of hot solvent to dissolve your crude product.
-
Increase Cooling Time : Make sure the flask has spent sufficient time in the ice bath (at least 30-60 minutes) to allow for maximum precipitation.
-
Re-evaluate Your Solvent : Your solvent screening may have been suboptimal. Re-screen for a solvent that shows a more dramatic difference in solubility between hot and cold conditions.
-
Concentrate the Mother Liquor : Collect the filtrate (mother liquor) after your first filtration. Reduce its volume by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Question 4: After recrystallization, my product's purity has not improved significantly. What went wrong?
-
Answer : This suggests that the impurities have a similar solubility profile to your product in the chosen solvent, or that the cooling process was too rapid.
-
Advanced Purification Options :
-
Slow Down Cooling : Rapid cooling can trap impurities within the crystal lattice. Insulate the flask to ensure a very slow cooling rate.
-
Try a Different Solvent : A different solvent or solvent pair may have a better solubility differential between your product and the impurity.
-
Consider an Alternative Purification Method : If impurities are isomers or structurally very similar, recrystallization may not be sufficient.[8] In such cases, column chromatography on silica gel is a reliable alternative.[1] For pyrazoles, which are weakly basic, an acid-base extraction could also be explored to remove non-basic impurities.[1][9]
-
-
Recrystallization Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common recrystallization issues.
Caption: A decision tree for troubleshooting recrystallization.
References
- Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Benchchem.
- Benchchem.
- Google Patents.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- PMC.
- University of Rochester, Department of Chemistry.
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- ResearchGate. What solvent should I use to recrystallize pyrazoline?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Pyrazole Carboxylate Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole carboxylate synthesis. As researchers and drug development professionals, we understand that synthesizing substituted pyrazoles, particularly pyrazole carboxylates, is a cornerstone of many discovery programs. However, the seemingly straightforward condensation of a 1,3-dicarbonyl compound with a hydrazine is often plagued by challenges, most notably the formation of difficult-to-separate side products.
This guide is designed to move beyond simple protocols. It provides in-depth, field-proven insights to help you troubleshoot common issues, understand the mechanistic origins of side products, and optimize your reaction conditions for clean, high-yield synthesis. We will focus on the causality behind experimental choices to empower you to solve not just current problems, but future ones as well.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and challenging issues encountered during pyrazole carboxylate formation.
Q1: My synthesis is producing a mixture of regioisomers. How can I control the formation of the desired pyrazole carboxylate isomer?
A1: This is the most common challenge in pyrazole synthesis, arising from the reaction of an unsymmetrical 1,3-dicarbonyl precursor with a substituted hydrazine. The hydrazine's two non-equivalent nitrogen atoms can attack either of the two different carbonyl groups, leading to two distinct constitutional isomers.[1][2] Controlling this outcome is paramount.
The regiochemical course of the reaction is a delicate balance of several factors:
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups (like -CF₃) will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial nucleophilic attack.[3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach to one of the carbonyl groups, thereby directing the reaction to the less hindered site.[3]
-
Reaction pH and Catalyst: The acidity or basicity of the medium is a critical control parameter.[4] Under acidic conditions, protonation can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyls. Conversely, basic conditions can favor the attack of the more nucleophilic nitrogen atom of the hydrazine.[3]
-
Solvent Choice: The solvent can dramatically influence the reaction pathway, often through specific hydrogen-bonding interactions. Fluorinated alcohols, in particular, have been shown to drastically improve regioselectivity.[1][3]
-
Temperature: Reaction temperature can be a deciding factor, with lower temperatures sometimes favoring the formation of a single isomer.[3]
Caption: A logical workflow for troubleshooting poor regioselectivity.
The choice of solvent can be one of the most effective and straightforward changes to implement for improving regioselectivity. The data below illustrates the dramatic effect of fluorinated alcohols compared to standard ethanol for a model reaction.
| Solvent | 1,3-Diketone Substrate | Regioisomeric Ratio (Isomer A : Isomer B) | Reference |
| Ethanol (EtOH) | 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | 75 : 25 | |
| 2,2,2-Trifluoroethanol (TFE) | 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | 94 : 6 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | >99 : 1 | [1] |
Isomer A corresponds to the pyrazole with the methyl group at the N1 position and the furyl group at the C5 position.
Q2: I'm observing low yields and significant amounts of unreacted starting materials. What are the likely causes?
A2: Low conversion is often traced back to either the quality of the reagents or suboptimal reaction conditions that prevent the final cyclization step.
-
Purity of Starting Materials: Hydrazine and its derivatives can degrade over time. It is highly recommended to use freshly opened or purified hydrazine.[5] Similarly, some β-dicarbonyl compounds, especially β-ketoesters, can be susceptible to hydrolysis. Ensure they are pure and dry.
-
Formation of a Stable Hydrazone Intermediate: The reaction proceeds via the formation of a hydrazone intermediate.[5] If this intermediate is particularly stable or if the subsequent cyclization step has a high activation energy, the reaction can stall. This can be addressed by increasing the reaction temperature or adding an acid catalyst to promote the intramolecular cyclization and dehydration.
-
Stoichiometry and Reaction Time: Ensure the correct stoichiometry is being used. A slight excess (1.1-1.2 equivalents) of hydrazine is often employed to drive the reaction to completion.[5] It's also critical to monitor the reaction's progress via TLC or LC-MS to determine if it has truly reached completion, as some condensations can be slow.[5]
Caption: Knorr pyrazole synthesis pathway highlighting the critical cyclization step.
Q3: My final product is impure, but the issue doesn't seem to be regioisomers. What other side products can form?
A3: While regioisomers are the primary concern, other side reactions can occur, leading to a complex product mixture.
-
N-Acylation of Hydrazine: If you are using a carboxylic acid as a solvent or if your starting materials contain acidic impurities, you can form N-acyl pyrazoline derivatives.[6] This occurs when the hydrazine reacts with the carboxylic acid under reflux conditions. Using a non-acidic solvent and ensuring high purity of starting materials is key.
-
Michael Addition Products: In reactions involving α,β-unsaturated carbonyl compounds or similar substrates, a stable Michael addition product may form that fails to cyclize.[7] This is often observed with strongly electron-deficient substrates.
-
Degradation: The starting materials or the final pyrazole product may be unstable under the reaction conditions, especially with prolonged heating, leading to decomposition and reduced yields.[5] Monitor the reaction and avoid unnecessarily long reaction times or excessive temperatures.
Q4: How can I effectively purify my pyrazole carboxylate from persistent impurities and its regioisomer?
A4: When standard column chromatography fails to provide baseline separation of regioisomers, more advanced techniques are required.
-
Silica Gel Column Chromatography: This remains the first-line approach. Experiment with different eluent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to maximize separation.[1][8]
-
Crystallization: If your product is a solid, recrystallization can be highly effective, as one regioisomer often has different solubility and crystal packing properties than the other.
-
Purification via Acid Addition Salt Formation: This is a highly effective but underutilized technique for separating closely related basic compounds like pyrazoles. The crude mixture is dissolved in an organic solvent and treated with a strong acid (e.g., HCl, H₂SO₄). The resulting pyrazolium salt of the desired isomer may selectively crystallize, leaving impurities and the other isomer in the mother liquor. The pure salt is then filtered and neutralized to recover the purified pyrazole.[9][10]
Frequently Asked Questions (FAQs)
-
Q: What is the definitive method for assigning the regiochemistry of my product?
-
A: Unambiguous characterization is best achieved using 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard.[1] It detects spatial proximity between protons. A correlation between the N-substituent's protons and the protons of the C5-substituent on the pyrazole ring confirms one isomer, while a lack thereof suggests the other.
-
-
Q: Are there alternative synthetic methods that offer inherent regioselectivity?
-
A: Yes. When the classical Knorr condensation fails, several other methods provide excellent regio-control. These include the use of 1,3-dicarbonyl surrogates like β-enaminones, which pre-define the reactivity of the electrophilic centers, and 1,3-dipolar cycloadditions involving a diazo compound and an alkyne.[3][8][11]
-
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis using a Fluorinated Solvent (HFIP)
This protocol is designed to maximize the formation of a single regioisomer by leveraging the unique properties of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (to make a 0.2 M solution)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in the appropriate volume of HFIP to achieve a concentration of approximately 0.2 M.
-
Begin stirring the solution at room temperature.
-
Add the substituted hydrazine (1.1 equiv) dropwise to the stirring solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The reaction is often complete within a few hours at room temperature.
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator. Caution: HFIP is volatile and corrosive.
-
The crude residue can then be purified via silica gel column chromatography to afford the desired pyrazole regioisomer in high purity and yield.[1]
Protocol 2: Purification of Pyrazoles via Acid Addition Salt Crystallization
This protocol is for purifying a pyrazole from closely related impurities, including its regioisomer.
Materials:
-
Crude pyrazole product mixture
-
Anhydrous organic solvent (e.g., acetone, isopropanol, ethanol)[10]
-
Concentrated inorganic acid (e.g., HCl) or a strong organic acid
-
Filtration apparatus (Büchner funnel)
-
Aqueous base solution (e.g., NaOH, NaHCO₃) for neutralization
Procedure:
-
Dissolve the crude pyrazole mixture in a minimal amount of a suitable anhydrous organic solvent (e.g., acetone). Gentle heating may be required to ensure complete dissolution.
-
Cool the solution to room temperature.
-
Slowly add at least one molar equivalent of a strong acid (e.g., concentrated HCl) to the stirring solution. The pyrazolium salt may begin to precipitate immediately.
-
To promote complete crystallization, the mixture can be cooled further in an ice bath.
-
Isolate the precipitated acid addition salt by vacuum filtration, washing the crystals with a small amount of cold solvent. The unwanted side products should remain in the filtrate.[9][10]
-
To recover the free pyrazole, dissolve the purified salt in water and add an aqueous base solution until the pH is neutral or slightly basic.
-
The purified pyrazole product will typically precipitate out of the aqueous solution or can be extracted with an organic solvent (e.g., ethyl acetate).
-
Dry the isolated product under vacuum.
References
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (2025).
- National Journal of Pharmaceutical Sciences. (2021).
-
Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(11), 3239. [Link]
- Google Patents. (2009).
- Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
- MDPI. (2023).
- Organic Syntheses. Three-Component Reaction for Pyrazole Synthesis.
-
ResearchGate. (n.d.). Synthesis of N‐acyl‐2‐pyrazolines by reaction of chalcones and hydrazine hydrate. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters, 9(25), 5271-5274. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
Validation & Comparative
Technical Analysis: Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
This guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate , focusing on regiochemical differentiation, synthesis, and spectroscopic characterization.
Executive Summary
This compound is a pharmacologically significant scaffold, often utilized in the development of COX-2 inhibitors, anticancer agents, and agrochemicals. The primary challenge in working with this molecule is not merely characterization, but regioselective purity .
The synthesis of 1,3-disubstituted pyrazoles often competes with the formation of the 1,5-diphenyl isomer . Distinguishing these two regioisomers is the critical "product comparison" required for high-integrity research. This guide details the spectroscopic signatures that validate the 1,3-isomer and provides a robust protocol for its differentiation from the 1,5-alternative.
Structural Analysis & Regioisomerism
The core diagnostic challenge lies in the position of the phenyl rings and the remaining proton on the pyrazole core.
-
Target (1,3-Isomer): Phenyl groups at N1 and C3. Proton at C5.
-
Alternative (1,5-Isomer): Phenyl groups at N1 and C5. Proton at C3.
In the 1,5-isomer, the steric clash between the N1-phenyl and C5-phenyl rings forces them out of planarity, significantly altering the magnetic environment of the pyrazole core compared to the planar, conjugated 1,3-isomer.
Logic of Differentiation
The H-5 proton (1,3-isomer) and H-3 proton (1,5-isomer) appear as singlets but differ in chemical shift and NOE (Nuclear Overhauser Effect) interactions.
Figure 1: Decision logic for confirming the 1,3-regioisomer using NMR spectroscopy.
Experimental Protocol: Synthesis & Isolation
To obtain a clean spectrum, one must avoid the common pitfall of producing the 5-pyrazolone tautomer. The Vilsmeier-Haack approach is recommended for high regioselectivity.
Methodology: Vilsmeier-Haack Formylation & Oxidation
-
Hydrazone Formation: React acetophenone with phenylhydrazine to form the corresponding hydrazone.[1]
-
Vilsmeier Cyclization: Treat the hydrazone with
.[2] This selectively yields 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (avoiding the 1,5-isomer). -
Oxidation: Convert the aldehyde to the carboxylic acid using
. -
Esterification: Reflux with ethanol/
to yield the target ethyl ester.
Figure 2: Synthetic workflow ensuring 1,3-regioselectivity.
Spectroscopic Comparison: 1,3- vs. 1,5-Isomer
The following data compares the target molecule against its most common alternative (the 1,5-isomer).
Solvent:
| Feature | Target: 1,3-Diphenyl Isomer | Alternative: 1,5-Diphenyl Isomer | Differentiation Note |
| H-5 / H-3 Singlet | H-5 (1,3) is typically more deshielded due to the adjacent N1-Phenyl and C4-Ester. | ||
| N-Phenyl Protons | Multiplet, | Multiplet, | In the 1,5-isomer , the N-Ph is shielded by the twisting caused by the adjacent C5-Ph. |
| Ethyl CH | Slight upfield shift in 1,5-isomer due to anisotropic shielding from twisted phenyls. | ||
| Ethyl CH | Follows the trend of the methylene group. | ||
| NOE Signal | H-5 | N-Ph | Definitive Proof. The 1,3-isomer shows NOE between the singlet and the N-phenyl ring. |
Detailed 1H NMR Assignment (1,3-Isomer)
- 8.51 (s, 1H, H-5): This is the diagnostic peak. It appears as a sharp singlet in the downfield aromatic region. It is deshielded by the magnetic anisotropy of the C4-carbonyl group and the inductive effect of the N1 nitrogen.
- 7.75 – 7.82 (m, 2H, N-Ph ortho): These protons are deshielded by the pyrazole ring current.
- 7.65 – 7.70 (m, 2H, C3-Ph ortho): Overlapping slightly with the N-Ph signals, but often resolvable.
- 7.35 – 7.55 (m, 6H, meta/para protons): A complex multiplet region containing the remaining aromatic protons.
-
4.32 (q,
Hz, 2H, O-CH -): Typical ester methylene quartet. -
1.37 (t,
Hz, 3H, -CH ): Typical ester methyl triplet.
(Note: Chemical shifts may vary by
Critical Interpretation Guidelines
When analyzing your spectrum, look for these specific "Red Flags" that indicate impure or incorrect isomeric composition:
-
The "Crowded" Spectrum: If you see a complex multiplet integrating to 10H in the 7.1–7.3 ppm range without distinct downfield peaks (7.7+ ppm), you likely have the 1,5-isomer . The steric twisting forces the phenyl rings out of conjugation, shifting their protons upfield.
-
Missing Singlet: If the singlet at ~8.5 ppm is missing, check for a broad peak >10 ppm. You may have synthesized the carboxylic acid intermediate and failed to esterify, or you have the 5-pyrazolone tautomer (which has an OH/NH exchangeable proton).
-
Solvent Effects: If signals overlap in
, switch to DMSO-d . DMSO often separates the H-5 singlet from the aromatic cluster significantly, shifting it further downfield ( 8.8 – 9.1 ppm).
References
-
Vilsmeier-Haack Synthesis of Pyrazoles
- Kira, M. A., et al. "Vilsmeier-Haack reaction of acetophenone phenylhydrazone." Journal of Heterocyclic Chemistry.
- Context: Establishes the regioselectivity for 1,3-diphenyl-4-formylpyrazole precursors.
-
Regiochemistry of Pyrazoles
- Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.
- Context: Definitive text on pyrazole tautomerism and isomerism.
-
NMR Data for Ethyl 1,3-diphenyl-pyrazole analogs
- National Institutes of Health (NIH) / PubChem.
- Context: Confirmation of CAS 7189-03-9 and commercial availability.
-
Isomer Differentiation (1,3 vs 1,5)
- Potopnyk, M. A., et al. "Regioselective synthesis of 1,3,5-substituted pyrazoles." RSC Advances.
- Context: Provides comparative NMR data for 1,3 vs 1,5 isomers showing the shielding effects in 1,5-systems.
Sources
Technical Comparison Guide: IR Characterization of Ethyl 1,3-Diphenyl-1H-Pyrazole-4-Carboxylate vs. 1,5-Regioisomer
This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate against its primary synthetic byproduct and regioisomer, the 1,5-diphenyl analogue.[1]
Executive Summary & Pharmacological Context
Target Compound: this compound (CAS: 7189-03-9) Primary Alternative (Impurity): Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate[1]
In the development of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, the regiochemistry of the pyrazole ring is critical for biological activity. The synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylates typically involves the condensation of ethyl 2-formyl-3-oxo-3-phenylpropanoate (or similar 1,3-dicarbonyl equivalents) with phenylhydrazine.[1] This reaction frequently yields a mixture of the 1,3-diphenyl (Target) and 1,5-diphenyl (Alternative) isomers.
While NMR is definitive, FT-IR provides a rapid, cost-effective method for process monitoring and initial structural verification. This guide focuses on the carbonyl (C=O) and imine (C=N) stretching vibrations, which serve as the primary discriminators due to steric-induced conformational changes.
Mechanistic Basis of IR Differentiation
The distinction between the 1,3- and 1,5-isomers relies on steric inhibition of resonance .
-
1,3-Isomer (Target): The phenyl group at position 3 is distant from the N-phenyl group at position 1.[1] This reduces steric crowding, allowing the ethyl ester group at position 4 to adopt a conformation coplanar with the pyrazole ring.
-
Effect: Maximal
-conjugation between the pyrazole ring and the ester carbonyl.[1] -
IR Consequence: The C=O bond order decreases, shifting the absorption to a lower wavenumber .
-
-
1,5-Isomer (Alternative): The phenyl group at position 5 is adjacent to the N-phenyl group at position 1, creating significant steric clash. This forces the phenyl rings to twist and, critically, forces the ester group at position 4 to rotate out of the plane of the pyrazole ring to relieve strain.
Comparative IR Data Analysis
The following table summarizes the characteristic vibrational modes. Note the distinct shift in the carbonyl region.[1]
| Vibrational Mode | Target: 1,3-Diphenyl Isomer | Alternative: 1,5-Diphenyl Isomer | Mechanistic Driver |
| Ester C=O[1] Stretch | 1705 – 1715 cm⁻¹ | 1725 – 1740 cm⁻¹ | Conjugation (1,[1]3) vs. Steric Twisting (1,5) |
| Pyrazole C=N Stretch | 1590 – 1600 cm⁻¹ | 1595 – 1610 cm⁻¹ | Ring strain and electronic environment |
| Aromatic C=C Stretch | 1480 – 1550 cm⁻¹ | 1490 – 1560 cm⁻¹ | Phenyl ring vibrations (overlap is high) |
| C-O-C Stretch | 1230 – 1260 cm⁻¹ | 1240 – 1270 cm⁻¹ | Ester linkage vibration |
| Out-of-Plane C-H | 690, 750 cm⁻¹ | 690, 760 cm⁻¹ | Monosubstituted phenyl rings (diagnostic) |
Critical Insight: A "clean" spectrum of the target should show a sharp carbonyl peak near 1710 cm⁻¹.[1] The appearance of a shoulder or a second peak near 1735 cm⁻¹ indicates contamination with the 1,5-isomer.
Visualized Synthesis & Characterization Workflow
The following diagram illustrates the synthesis pathway and the critical decision node where IR analysis determines the regiochemical outcome.
Figure 1: Reaction pathway highlighting the divergence of regioisomers and the IR spectroscopic decision node.
Experimental Protocols
Synthesis (Vilsmeier-Haack Route)
-
Formylation: React ethyl benzoylacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in xylene at reflux for 6 hours to yield the enaminone intermediate.
-
Cyclization: Dissolve the intermediate in absolute ethanol. Add phenylhydrazine (1.1 eq) dropwise. Reflux for 2–4 hours.[1]
-
Workup: Evaporate solvent. The residue typically contains both isomers.[1]
-
Purification: Recrystallize from ethanol. The 1,3-isomer is generally less soluble and crystallizes first.[1] The 1,5-isomer often remains in the mother liquor.[1]
IR Acquisition Protocol (KBr Pellet Method)
To ensure reproducibility and minimize moisture interference:
-
Preparation: Grind 1–2 mg of the dry sample with 100 mg of spectroscopic-grade KBr (Potassium Bromide) in an agate mortar.
-
Compression: Press the mixture into a transparent pellet using a hydraulic press (10 tons for 2 minutes).
-
Acquisition:
-
Baseline Correction: Apply automatic baseline correction to remove scattering effects, particularly in the fingerprint region.[1]
References
-
Chandra, et al. (2014).[1][2] Synthesis and crystal structure studies of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591, 1545. Link
-
Fun, H. K., et al. (2010).[3] Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.[1] Acta Crystallographica Section E, 66(9), o2258. Link
-
NIST Mass Spectrometry Data Center. (2023).[1] IR Spectrum of Pyrazole Carboxylates. NIST Chemistry WebBook.[1] Link
Sources
A Senior Application Scientist's Guide to the Physicochemical Characterization of Ethyl 1,3-Diphenyl-1H-pyrazole-4-carboxylate
Abstract
In the landscape of modern drug discovery and materials science, the pyrazole scaffold remains a cornerstone of synthetic chemistry, valued for its diverse biological activities. Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate (CAS No. 7189-03-9) is a key intermediate and target molecule within this class. Its physicochemical properties, particularly its melting point, serve as a critical quality attribute (CQA) for confirming identity, assessing purity, and ensuring batch-to-batch consistency. This in-depth guide moves beyond a simple data sheet to provide a comparative analysis of this compound's expected melting point behavior relative to its structural analogs. We will elucidate the underlying principles governing these properties and present a gold-standard, self-validating protocol for its accurate determination, empowering researchers to generate reliable and reproducible data.
Physicochemical Profile and the Importance of Melting Point
The melting point is the temperature at which a crystalline solid transitions to a liquid state. This phase change is highly sensitive to the strength of the intermolecular forces holding the crystal lattice together.[1] For a pure compound, this transition occurs over a narrow, well-defined temperature range (typically 0.5-1.5°C). The presence of even minor impurities disrupts the uniform crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[2][3] Therefore, accurate melting point determination is a fundamental, cost-effective method for the initial assessment of material purity.
While commercial suppliers list this compound, they often do not provide certified analytical data, placing the responsibility on the researcher to verify identity and purity.[4] This guide provides the framework for that verification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7189-03-9 | [4] |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [5] |
| Molecular Weight | 292.33 g/mol | [5] |
| Melting Point (°C) | Data not consistently published; requires experimental verification. | [4] |
Comparative Melting Point Analysis of Related Pyrazole Scaffolds
To understand the expected melting point of the title compound, it is instructive to compare it with structurally related pyrazole derivatives. The variations in functional groups and substituents directly influence crystal packing efficiency and intermolecular forces, leading to different melting points.[6]
Table 2: Experimentally Determined Melting Points of Structurally Related Pyrazoles
| Compound | Structural Difference from Title Compound | Melting Point (°C) | Key Influencing Factor |
| 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | Aldehyde (-CHO) instead of ethyl ester (-COOEt) | 142-146 | Stronger dipole-dipole interactions of the aldehyde group may lead to a different crystal packing energy compared to the bulkier ethyl ester.[7] |
| Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate | Phenyl at C3 is replaced by methyl; Phenyl at N1 is unchanged; an additional p-tolyl group is at C5. | 85–86 (358–359 K) | Significant structural asymmetry and different substituents disrupt efficient crystal packing, likely lowering the melting point compared to the more symmetrical diphenyl structure.[8] |
| Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Methyl ester, hydroxyl group, and different substitution pattern. | 188 | The presence of the hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding, requiring significantly more energy to break the crystal lattice, resulting in a much higher melting point.[9] |
This comparative data illustrates a critical principle: subtle changes to the molecular structure can have profound effects on the melting point. The lack of a hydrogen-bond donor on the title compound, compared to the hydroxylated analog, suggests its melting point will be substantially lower than 188°C. The comparison with the aldehyde analog suggests a melting point in the range of 140-150°C could be plausible, though the steric bulk of the ethyl group versus the aldehyde's formyl proton will play a key role.
Gold-Standard Protocol for Accurate Melting Point Determination
The following protocol describes the capillary method, which is the most common and reliable technique for determining the melting point of a powdered solid.[10][11] Its trustworthiness is established through rigorous sample preparation and instrument calibration.
Essential Equipment and Reagents
-
Melting point apparatus (digital or manual oil bath/heating block).
-
Melting point capillary tubes (thin-walled, one end sealed).
-
Certified melting point standards (e.g., Vanillin, Caffeine, Benzophenone).
-
Mortar and pestle.
-
Spatula.
-
Drying oven or desiccator.
Experimental Workflow Diagram
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
-
Sample Preparation (Critical for Accuracy):
-
The sample must be completely dry.[12] Residual solvent acts as an impurity, depressing and broadening the melting range. If necessary, dry the sample under vacuum.
-
The sample must be a fine, homogeneous powder.[12] Use a mortar and pestle to gently grind any coarse crystals. This ensures uniform heat transfer throughout the sample.
-
Load the capillary tube by tapping its open end into the powder. Invert and tap the sealed end on a hard surface to pack the sample down. The final packed height should be no more than 2-3 mm.[3]
-
-
Instrument Calibration (Ensures Trustworthiness):
-
Before measuring the unknown, calibrate the apparatus using a certified standard with a melting point near the expected value of your sample.
-
Run the standard using the measurement protocol below. A trustworthy apparatus will yield a melting point that agrees with the standard's certified value within the instrument's specified tolerance (typically ±1°C).
-
-
Measurement Procedure:
-
Initial Estimation (Optional but Recommended): Place the sample in the apparatus and heat at a rapid rate (e.g., 10-15°C per minute) to get a quick, approximate melting point. This saves time during the precise measurement.
-
Accurate Determination: Allow the apparatus to cool well below the estimated melting point. Insert a new sample.
-
Heat rapidly to about 15-20°C below the estimated melting point.
-
Crucially, decrease the heating rate to 1-2°C per minute. This slow ramp rate ensures thermal equilibrium between the sample, heating block, and thermometer, which is essential for an accurate reading.
-
Record two temperatures:
-
T(onset): The temperature at which the first drop of liquid appears.
-
T(clear): The temperature at which the entire sample becomes a transparent liquid.[3]
-
-
The recorded melting point is the range from T(onset) to T(clear).
-
Interpreting the Results
-
A Sharp Melting Range (e.g., 141-142°C): A narrow range of 1-2°C is indicative of a highly pure compound.[2]
-
A Broad Melting Range (e.g., 135-140°C): A range greater than 3°C suggests the presence of impurities. These impurities disrupt the crystal lattice, causing different parts of the sample to melt at different temperatures.
-
Melting Point Depression: If the observed melting point is significantly lower than a trusted literature value, it is a strong indicator of impurity.[13]
Conclusion
The melting point of this compound is a fundamental parameter that underpins its identity and purity for any research or development application. While a definitive literature value is not consistently reported, this guide provides the scientific rationale and a robust experimental framework for its determination. By comparing the structural features of related pyrazole analogs, researchers can form a hypothesis for the expected melting behavior. Adherence to the detailed capillary method, with a focus on meticulous sample preparation and instrument calibration, will ensure the generation of authoritative and reliable data, upholding the principles of scientific integrity in the laboratory.
References
-
Unacademy. "Factors Affecting Melting Point: Definition, Examples, Diagrams." Accessed February 2024. [Link]
-
HSCprep. "Understanding Melting Points in Organic Chemistry." March 4, 2025. [Link]
-
Vedantu. "Melting Point Determination of Organic Compounds: Chemistry Guide." Accessed February 2024. [Link]
-
Sciencing. "What Factors Affect Melting Point?" March 24, 2022. [Link]
-
Linseis. "Melting Point of Organic Materials." February 12, 2026. [Link]
-
Edisco. "Melting point determination." Accessed February 2024. [Link]
-
University of Calgary. "Melting Point Determination." Accessed February 2024. [Link]
-
St. Olaf College. "DETERMINATION OF MELTING POINTS." Accessed February 2024. [Link]
-
Mettler Toledo. "Melting Point Determination | Your Guide to Melting Point Analysis." Accessed February 2024. [Link]
-
AIP Publishing. "Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate." April 24, 2014. [Link]
-
ResolveMass Laboratories Inc. "Melting Point Determination." Accessed February 2024. [Link]
-
Chemical Synthesis Database. "ethyl 1-phenyl-1H-pyrazole-4-carboxylate." May 20, 2025. [Link]
-
IUCr Journals. "Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate." December 9, 2016. [Link]
-
Usiena air - Unisi. "Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis." Accessed February 2024. [Link]
-
ChemSynthesis. "ethyl 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate." May 20, 2025. [Link]
-
PubChemLite. "this compound (C18H16N2O2)." Accessed February 2024. [Link]
-
PubChem. "5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid." Accessed February 2024. [Link]
-
Chemchart. "5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0)." Accessed February 2024. [Link]
-
KTU ePubl. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." June 22, 2021. [Link]
-
Chemsrc. "CAS#:94209-24-2 | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate." September 16, 2025. [Link]
-
ResearchGate. "(PDF) 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde." Accessed February 2024. [Link]
-
PubChem. "Ethyl 1-phenyl-1H-pyrazole-3-carboxylate." Accessed February 2024. [Link]
-
AMERICAN ELEMENTS. "1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid." Accessed February 2024. [Link]
-
PubChem. "1,3-diphenyl-1H-pyrazole-4-carboxylic acid." Accessed February 2024. [Link]
-
MDPI. "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." August 27, 2012. [Link]
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. sciencing.com [sciencing.com]
- 3. edisco.it [edisco.it]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - this compound (C18H16N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. mdpi.com [mdpi.com]
- 10. mt.com [mt.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. karlancer.com [karlancer.com]
Comparative Analysis: Pyrazole-4-Carboxylates vs. Celecoxib for COX-2 Inhibition
[1][2][3][4][5]
Executive Summary
This guide provides a technical evaluation of Pyrazole-4-carboxylates (and their ester/amide derivatives) as emerging scaffolds for Cyclooxygenase-2 (COX-2) inhibition, benchmarked against the industry standard, Celecoxib . While Celecoxib utilizes a sulfonamide pharmacophore to achieve selectivity, pyrazole-4-carboxylates leverage specific ester/carboxylate substitutions to modulate active site binding.
Key Verdict: Select pyrazole-4-carboxylate derivatives (specifically 1,5-diaryl substituted forms) exhibit comparable or superior COX-2 selectivity indices (SI) to Celecoxib in in vitro assays, often with improved lipophilicity profiles. However, their binding stability relies heavily on H-bonding with Arg120 and Tyr355, distinct from Celecoxib’s utilization of the hydrophilic side pocket (His90/Arg513).
Mechanistic Foundation: The COX-2 Target
To understand the divergence in performance, one must analyze the structural biology of the target. COX-2 differs from COX-1 primarily by the presence of a hydrophilic side pocket created by the substitution of Isoleucine (in COX-1) with a smaller Valine (Val523) in COX-2.
Signaling Pathway
The inhibition of COX-2 disrupts the conversion of Arachidonic Acid into pro-inflammatory prostaglandins.
Figure 1: The Arachidonic Acid Cascade and points of inhibition for Celecoxib and Pyrazole-4-carboxylates.
Structural Activity Relationship (SAR) Comparison
Celecoxib (The Standard)[6]
-
Core Scaffold: 1,5-diarylpyrazole.[1]
-
Selectivity Driver: A sulfonamide group (
) at the para-position of the N1-phenyl ring. -
Binding Mode: The sulfonamide inserts into the COX-2 specific side pocket, forming hydrogen bonds with His90 , Arg513 , and Gln192 . The bulky nature of this group prevents binding to the sterically restricted COX-1 active site (blocked by Ile523).
Pyrazole-4-Carboxylates (The Challenger)
-
Core Scaffold: 1,5-diarylpyrazole-4-carboxylate (or 3-carboxylate).
-
Selectivity Driver: The carboxylate ester (e.g., ethyl ester) or carboxylic acid moiety acts as the hydrogen bond acceptor.
-
Binding Mode:
-
Lonazolac Analogues: Derivatives with a C4-carboxylate often interact with Arg120 and Tyr355 at the entrance of the active site (similar to traditional NSAIDs) but achieve selectivity via specific steric fits of the aryl substituents in the hydrophobic channel.
-
Key Interaction: The carbonyl oxygen of the ester group mimics the pharmacophoric interactions of the sulfonamide oxygens but with different spatial requirements, often leading to reduced gastric ulceration indices in in vivo models.
-
Comparative Performance Data
The following data synthesizes results from recent medicinal chemistry studies (e.g., Abdel-Murad et al., Yogi et al.) comparing specific pyrazole derivatives directly against Celecoxib.
Table 1: In Vitro Inhibitory Concentration (IC50) & Selectivity
Note: Lower IC50 indicates higher potency.[2][3] Higher SI indicates better safety profile.
| Compound Class | Specific Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI)* |
| Standard | Celecoxib | 15.0 - 35.0 | 0.04 - 0.22 | ~70 - 160 |
| Pyrazole-Ester | Ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-4-carboxylate | >100 | 0.18 | >550 |
| Lonazolac Analog | Chalcone Derivative 2b | 16.5 | 1.77 | 9.3 |
| Hybrid | Pyrazole-Thiazole Hybrid | >50 | 0.01 | >5000 |
*SI = IC50(COX-1) / IC50(COX-2).[4] Values vary by assay conditions (human whole blood vs. purified enzyme).
Analysis:
-
Potency: Many pyrazole-4-carboxylate derivatives achieve nanomolar (nM) potency against COX-2, comparable to Celecoxib.[3][5][4]
-
Selectivity: While Celecoxib has a stable SI, certain 4-carboxylate derivatives (especially those with 4-methoxy substitutions on the N1-phenyl ring) show drastically higher selectivity by essentially abolishing COX-1 affinity.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized workflows.
Chemical Synthesis: Pyrazole-4-Carboxylate Scaffold
Objective: Synthesize Ethyl 1,5-diaryl-1H-pyrazole-4-carboxylate.
-
Reagents: Acetophenone derivative, Phenylhydrazine derivative, Diethyl oxalate, Sodium ethoxide (NaOEt).
-
Step 1 (Claisen Condensation): React the acetophenone with diethyl oxalate in the presence of NaOEt/Ethanol to form the ethyl 2,4-dioxo-4-arylbutanoate intermediate.
-
Conditions: Reflux for 4-6 hours. Acidify with HCl.
-
-
Step 2 (Cyclocondensation): React the intermediate with the substituted phenylhydrazine in glacial acetic acid or ethanol.
-
Conditions: Reflux for 2-4 hours.
-
-
Purification: Recrystallize from ethanol/water to obtain the final pyrazole ester.
In Vitro COX Inhibition Screening Assay
Objective: Determine IC50 values using a colorimetric COX (ovine/human) screening kit (e.g., Cayman Chemical Protocol).
Figure 2: Standard Colorimetric COX Inhibition Assay Workflow.
Detailed Protocol Steps:
-
Preparation: Prepare 100% DMSO stock solutions of Celecoxib (Positive Control) and Pyrazole-4-carboxylate test compounds. Serial dilute to generate concentrations from 0.01 µM to 100 µM.
-
Enzyme Setup: In a 96-well plate, add 150 µL of Assay Buffer (0.1 M Tris-HCl, pH 8.0) and 10 µL of Heme solution.
-
Inhibitor Addition: Add 10 µL of test compound or solvent control.
-
Enzyme Addition: Add 10 µL of COX-1 or COX-2 enzyme. Crucial: Incubate for 10 minutes at 37°C to allow inhibitor binding.
-
Substrate Initiation: Add 10 µL of Arachidonic Acid (AA) and TMPD (colorimetric substrate).
-
Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD. Measure absorbance at 590 nm after 5 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.
Molecular Docking Insights
To rationalize the experimental data, docking studies (using AutoDock Vina or Schrödinger Glide) typically reveal:
-
Celecoxib: The
group penetrates the "side pocket" defined by Val523. -
Pyrazole-4-Carboxylates: The ester group (
) is often too bulky to fully penetrate the side pocket. Instead, these compounds rely on:- Stacking: Extensive interactions between the 1,5-diaryl rings and residues Tyr385 and Trp387 .
-
H-Bonding: The carbonyl oxygen bonds with Arg120 , mimicking the acidic headgroup of Arachidonic Acid.
-
Hydrophobic Fit: The 5-phenyl ring sits in the hydrophobic channel, stabilizing the complex.
Strategic Implication: If your goal is extreme selectivity, sulfonamides (Celecoxib-like) are superior. If your goal is balanced potency with reduced risk of sulfonamide-hypersensitivity, pyrazole-4-carboxylates are the preferred scaffold.
References
-
Design and synthesis of novel pyrazole derivatives as selective COX-2 inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]
-
Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. Source: RSC Medicinal Chemistry (formerly MedChemComm). URL:[Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[6] URL:[Link]
Sources
- 1. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Challenge of Diphenylpyrazole Esters
An In-Depth Guide to the Mass Spectrometry Fragmentation of Diphenylpyrazole Esters
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Diphenylpyrazole esters represent a significant class of compounds with broad applications, ranging from agrochemicals, such as the fungicide Pyrasulfotole, to pharmaceuticals and designer drugs.[1] Their structural complexity, characterized by a central pyrazole ring flanked by two phenyl groups and an ester moiety, necessitates robust analytical techniques for characterization, quantification, and metabolite identification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the definitive tool for this purpose.[2]
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of diphenylpyrazole esters. Moving beyond a simple catalog of product ions, we will explore the underlying chemical principles that govern their fragmentation pathways. Understanding these mechanisms is not merely an academic exercise; it is fundamental to developing sensitive and specific detection methods, identifying unknown analogs, and elucidating the structures of metabolites in complex biological matrices. Our focus will be on the causality behind fragmentation, providing you with the expertise to confidently interpret spectra and design robust analytical workflows.
Ionization Techniques: Choosing the Right Tool for the Job
The initial ionization step is critical as it dictates the nature of the precursor ion that enters the mass analyzer. For diphenylpyrazole esters, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): A hard ionization technique typically used with Gas Chromatography (GC-MS). High-energy electrons (70 eV) bombard the molecule, causing extensive fragmentation.[3] This produces a rich fragmentation pattern that is excellent for structural elucidation and library matching. However, the molecular ion (M+•) may be weak or entirely absent, making it difficult to determine the molecular weight of an unknown.[4] EI is particularly useful for volatile, thermally stable diphenylpyrazole derivatives. The fragmentation of the pyrazole ring itself has been extensively studied under EI conditions.[5][6]
-
Electrospray Ionization (ESI): A soft ionization technique, ideal for LC-MS applications. It generates protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]-) in negative ion mode with minimal in-source fragmentation.[7] This ensures the molecular weight is easily identified. Subsequent fragmentation is achieved in a controlled manner using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). Given the polarity and molecular weight of many diphenylpyrazole esters, ESI is the most common and versatile method for their analysis in pharmaceutical and biological settings.[1]
Our discussion will primarily focus on fragmentation following ESI, as it is the dominant technique in modern drug development and research.
Core Fragmentation Pathways of Diphenylpyrazole Esters
Upon collisional activation, protonated diphenylpyrazole esters ([M+H]+) undergo a series of predictable bond cleavages driven by the formation of stable ions and neutral molecules. The fragmentation is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings.[8][9]
Key Fission Points in a Diphenylpyrazole Ester Backbone
The following diagram illustrates the primary points of cleavage in a generic 1,3-diphenylpyrazole-5-carboxylate structure.
Caption: Primary sites of fragmentation in a generic 1,3-diphenylpyrazole ester.
Ester Group Fragmentation (Site A & D)
The ester moiety is often the most labile part of the molecule. Two competing pathways are common:
-
Cleavage with Hydrogen Rearrangement: The most frequent pathway involves the cleavage of the C-O bond with a hydrogen transfer to the pyrazole core, leading to the elimination of a neutral alcohol molecule (R-OH). This results in a stable acylium ion.
-
Decarboxylation: Loss of the entire ester group as CO2 and an alkyl/aryl radical can occur, though it is often less favorable than the pathway above. Direct loss of CO2 from the protonated molecule is also a possibility, particularly if the R group is a simple alkyl.
Pyrazole Ring Fission (Site C)
The pyrazole ring itself can undergo fragmentation. The weakest bond in the heterocyclic ring is the N-N bond.[5] Cleavage of this bond, often followed by the loss of N2 or HCN, is a characteristic fragmentation pattern for pyrazole-containing compounds.[6] This pathway is particularly prominent under higher-energy EI conditions but can also be observed in ESI-MS/MS at elevated collision energies. The resulting fragments can help confirm the presence of the pyrazole core.
Phenyl Ring Cleavage (Site B)
Cleavage of the bond between a phenyl ring and the pyrazole core can lead to the loss of a neutral benzene molecule or a phenyl radical. The charge is typically retained by the larger, more stable pyrazole-containing fragment. The formation of a phenyl cation (m/z 77) is also a common observation, arising from the cleavage and ionization of the substituent phenyl group.[10]
Comparative Analysis: The Influence of Substituents
The substitution pattern on the phenyl rings dramatically influences fragmentation, providing a powerful tool for isomer differentiation. Electron-donating groups (e.g., -OCH3) can stabilize positive charges, directing fragmentation pathways, while electron-withdrawing groups (e.g., -NO2) can create alternative fragmentation routes.
| Substituent (on Phenyl Ring) | Effect on Fragmentation | Characteristic Ions/Losses | Rationale |
| -OCH3 (Methoxy) | Promotes cleavage of the ether bond. | Loss of CH3 (15 Da) followed by loss of CO (28 Da). | The lone pairs on the oxygen stabilize the resulting cation. |
| -Cl (Chloro) | Isotopic pattern is a key identifier. | Characteristic M, M+2 isotopic pattern (approx. 3:1 ratio). | The natural abundance of 35Cl and 37Cl isotopes. |
| -NO2 (Nitro) | Favors loss of nitro group. | Loss of NO (30 Da), NO2 (46 Da), or HNO2 (47 Da). | The nitro group is a good neutral loss fragment. |
| -CF3 (Trifluoromethyl) | Often stable. | Fragmentation may be directed to other parts of the molecule. | The C-F bond is very strong. |
This table synthesizes general fragmentation principles[4][11] and specific observations from pyrazole derivative studies.[8][9]
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This protocol outlines a robust method for the analysis of diphenylpyrazole esters, incorporating self-validating steps to ensure data integrity.
Objective: To identify and characterize a diphenylpyrazole ester in a sample matrix.
1. Sample Preparation:
- Step 1: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~1 µg/mL. Rationale: This solvent composition is compatible with reversed-phase chromatography.
- Step 2: For complex matrices (e.g., plasma, soil), perform a solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup.[1] Rationale: Matrix reduction is crucial to minimize ion suppression and improve sensitivity.[12]
- Step 3: Prepare a 1 µg/mL solution of a known, related standard (if available) for use as a system suitability and reference standard.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Rationale: C18 provides good retention for moderately nonpolar compounds like diphenylpyrazole esters.
- Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid acts as a proton source to promote the formation of [M+H]+ ions in positive ESI mode.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. Rationale: A gradient elution ensures that compounds with varying polarities can be separated and eluted as sharp peaks.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS Scan Mode:
- Full Scan (MS1): Scan from m/z 100-800 to determine the m/z of the precursor ion ([M+H]+).
- Product Ion Scan (MS2): Isolate the precursor ion identified in the full scan and fragment it using a range of collision energies (e.g., 10, 20, 40 eV). Rationale: A collision energy ramp allows for the observation of both low-energy (e.g., ester cleavage) and high-energy (e.g., ring fission) fragments, providing a complete picture.
- Key Parameters:
- Capillary Voltage: 3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 450 °C[2]
Workflow Diagram: From Sample to Structure
The following workflow ensures a logical and self-validating approach to analysis.
Caption: A self-validating workflow for diphenylpyrazole ester analysis.
Conclusion
The mass spectrometric fragmentation of diphenylpyrazole esters is a systematic process governed by fundamental principles of chemical stability. By understanding the characteristic cleavages of the ester group, the pyrazole core, and the substituent phenyl rings, researchers can move beyond simple spectral matching to a deeper level of structural confirmation. The choice of ionization technique and the careful optimization of experimental parameters are paramount to generating high-quality, interpretable data. The workflow presented here provides a robust framework for the confident identification and characterization of these compounds, empowering scientists in drug development, forensic analysis, and environmental monitoring to tackle complex analytical challenges.
References
-
Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 261-269. (Source not directly linked, but content is discussed in search result[8])
-
van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, (3), 304-307. [Link]
-
De Brabanter, J., et al. (2023). In Vitro Characterization of the Pyrazole-Carrying Synthetic Cannabinoid Receptor Agonist 5F-3,5-AB-PFUPPYCA and its Structural Analogs. Forensic Science International, 343, 111565. [Link]
-
Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
De Brabanter, J., et al. (2023). In vitro characterization of the pyrazole-carrying synthetic cannabinoid receptor agonist 5F-3,5-AB-PFUPPYCA and its structural analogs. Forensic Science International, 343, 111565. [Link]
-
Montanari, I., et al. (2023). Characterization of URB Series Synthetic Cannabinoids by HRMS and UHPLC–MS/MS. Molecules, 28(3), 1253. [Link]
-
Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry, 34(5), 502-510. [Link]
-
Abarca, B., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Mexican Chemical Society, 49(3), 224-230. [Link]
-
Klasinc, L., et al. (1977). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. Croatica Chemica Acta, 50(1-4), 289-294. [Link]
-
Anonymous. (2025). INTELLIGENCE Journal of Multidisciplinary Research. INTELLIGENCE Journal of Multidisciplinary Research, 3(1). [Link]
-
Ziyada, J., et al. (2024). Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. Toxics, 12(10), 805. [Link]
-
Lesiak, A. D., et al. (2013). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Drug Testing and Analysis, 5(3), 149-157. [Link]
-
Li, Y., et al. (2022). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm, 24(1), 115-122. [Link]
-
Koldaeva, T. Y., et al. (2023). Molecular fragmentation of N-phenacylpyrazole 5a. ResearchGate. [Link]
-
Gwatkin, P., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega, 8(10), 9405-9411. [Link]
-
Fara, M., & Catinella, S. (2012). Highlights of Mass Spectrometric Methodologies in Environmental Pollution. Pesticides in the Modern World – Trends in Pesticides Analysis. [Link]
-
Singh, S. (2025). A Review on Mass Spectroscopy and Its Fragmentation Rules. International Journal of Current Science and Technology, 13(9). [Link]
-
Pang, G. F., et al. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1262, 126-134. [Link]
-
Gwatkin, P., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. ACS Omega, 8(10), 9405-9411. [Link]
- University of Arizona. (n.d.). Interpretation of mass spectra.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Stojkov, S., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 11-20. [Link]
-
Guo, R., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5849. [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
Sources
- 1. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-saarland.de [uni-saarland.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
